3-Acetyl-17-deacetyl Rocuronium Bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1190105-63-5 |
|---|---|
Molecular Formula |
C32H53BrN2O4 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
BZQOUFUQMYPWEW-FMCCZJBLSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |
Synonyms |
1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Acetyl-17-deacetyl Rocuronium Bromide, a significant impurity of the neuromuscular blocking agent, Rocuronium Bromide. Also referred to as Rocuronium Bromide EP Impurity D, this document collates available data on its identity, physicochemical characteristics, and analytical methodologies for its characterization. The information presented is intended to support research, drug development, and quality control activities related to rocuronium bromide and its impurities. While extensive data on the parent compound is available, this guide focuses specifically on the 3-acetyl-17-deacetyl derivative, highlighting its unique properties and the methods for its analysis.
Chemical Identity
This compound is a steroidal neuromuscular blocking agent and a known impurity of Rocuronium Bromide.[1] It is structurally similar to the parent drug, with the key difference being the position of the acetyl group.
| Identifier | Value |
| Systematic Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide[2] |
| Synonyms | Rocuronium Bromide Impurity D, Rocuronium EP Impurity D, 3-Acetyl-17-desacetyl Rocuronium Bromide[1][3] |
| CAS Number | 1190105-63-5[1][4] |
| Molecular Formula | C₃₂H₅₃BrN₂O₄[1][5] |
| Molecular Weight | 609.68 g/mol [1][5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its isolation, characterization, and understanding its potential impact. The following table summarizes the available data.
| Property | Value/Description | Source(s) |
| Melting Point | 202-204°C (with decomposition) | [6] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. | |
| pKa | Not experimentally determined. As a quaternary ammonium compound, it is a strong electrolyte and permanently charged.[7] |
Experimental Protocols
Melting Point Determination
Method: Capillary Melting Point Method.
Apparatus: Digital melting point apparatus.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed.
Solubility Determination
Method: Shake-Flask Method.[8]
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., chloroform, methanol, water) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
Chromatographic Conditions (Example):
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at a suitable wavelength (e.g., 210 nm).[9]
-
Column Temperature: Controlled, for example, at 30°C.
Procedure:
-
Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent.
-
Sample Preparation: The sample containing the impurity is dissolved in the same diluent.
-
Injection: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Analysis: The retention time and peak area of the impurity are compared to the standard for identification and quantification.
Chemical Stability and Degradation
Forced degradation studies on the parent drug, rocuronium bromide, indicate that the molecule is susceptible to hydrolysis, oxidation, and thermal stress.[9][11] The ester linkage at the 17-position is particularly prone to hydrolysis, which can lead to the formation of deacetylated impurities. The presence of the 3-acetyl group in this impurity suggests a different degradation or synthetic pathway compared to the more commonly discussed 17-deacetyl impurity.
The following diagram illustrates a conceptual workflow for investigating the chemical stability of this compound.
Caption: Workflow for Forced Degradation Study.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment, including the steroidal backbone, the acetyl group, the morpholinyl moiety, and the pyrrolidinium ring. Chemical shifts and coupling constants help to confirm the stereochemistry.[12]
-
¹³C NMR: Complements the proton data by providing information about the carbon skeleton and the presence of functional groups.[12]
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the accurate mass of the molecule, confirming its elemental composition.[12]
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that help in the structural elucidation by identifying characteristic fragments of the molecule.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies, such as the carbonyl stretch of the ester and the hydroxyl group.[12]
The following diagram illustrates a general workflow for the analytical characterization of this impurity.
Caption: Analytical Characterization Workflow.
Biological Activity and Signaling Pathways
As an impurity of rocuronium bromide, this compound is relevant in the context of neuromuscular blockade. Rocuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[1][] There is currently no specific information available in the public domain regarding the pharmacological activity or potency of this compound itself. It is plausible that, due to its structural similarity to the parent drug, it may exhibit some degree of neuromuscular blocking activity. However, dedicated studies are required to confirm this and to determine its affinity for the nAChR and any potential off-target effects.
The general mechanism of action for non-depolarizing neuromuscular blockers like rocuronium is depicted in the following signaling pathway diagram.
Caption: Mechanism of Neuromuscular Blockade.
Conclusion
This compound is a well-characterized impurity of rocuronium bromide. This guide has summarized its key physicochemical properties and the analytical methods employed for its identification and quantification. While foundational data exists, further research is warranted to fully elucidate its pharmacological and toxicological profile. The methodologies and diagrams presented herein provide a framework for researchers and professionals engaged in the development, manufacturing, and quality control of rocuronium bromide, ensuring the safety and efficacy of this important neuromuscular blocking agent.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Rocuronium Bromide EP impurity D - CAS - 1190105-63-5 | Axios Research [axios-research.com]
- 5. This compound | C32H53BrN2O4 | CID 77380294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1190105-63-5 [chemicalbook.com]
- 7. organic chemistry - What happens to a quaternary ammonium cation at a pH above its pKa? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for 3-Acetyl-17-deacetyl Rocuronium Bromide, a significant positional isomer and known impurity of the neuromuscular blocking agent, Rocuronium Bromide. The synthesis of this compound, also referred to as Rocuronium Bromide Impurity D, is intrinsically linked to the manufacturing process of Rocuronium Bromide. This document outlines a plausible synthetic route, including detailed experimental protocols for the key steps of regioselective acetylation and subsequent quaternization. Furthermore, it presents quantitative data in structured tables and visual diagrams of the synthetic pathway and experimental workflows to facilitate understanding and replication by researchers in drug development and organic synthesis.
Introduction
This compound is a critical compound for the analytical and toxicological evaluation of Rocuronium Bromide, a widely used muscle relaxant in clinical settings. Its synthesis is not typically a targeted objective but rather a consequence of the non-specific acetylation of the key intermediate, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol. Understanding and controlling the formation of this isomer is paramount for ensuring the purity and safety of the final Rocuronium Bromide drug product. This guide details a theoretical yet plausible pathway for the deliberate synthesis of this compound, based on established principles of steroid chemistry and analysis of existing literature on Rocuronium Bromide synthesis.
Synthesis Pathway Overview
The synthesis of this compound commences from the diol precursor, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol. The overall synthesis can be dissected into two primary stages:
-
Regioselective 3-O-Acetylation: The selective acetylation of the hydroxyl group at the C-3 position of the steroidal backbone. This is the most critical step and requires careful control of reaction conditions to favor the formation of the 3-acetyl isomer over the 17-acetyl and di-acetylated byproducts.
-
Quaternization: The subsequent N-allylation of the pyrrolidinyl group to yield the final quaternary ammonium bromide salt.
dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Diol [label=" (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-\n16-(1-pyrrolidinyl)androstan-3,17-diol"]; Monoacetate [label="(2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-\n2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane"]; Final_Product [label="3-Acetyl-17-deacetyl\nRocuronium Bromide"];
Diol -> Monoacetate [label=" Regioselective Acetylation\n(Acetylating Agent, Base, Solvent)"]; Monoacetate -> Final_Product [label=" Quaternization\n(Allyl Bromide, Solvent)"]; } . Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Regioselective 3-O-Acetylation of (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol
This protocol is a deduced methodology aimed at maximizing the yield of the 3-acetyl isomer. The key principle is to leverage the potential for kinetic control and the differential reactivity of the C-3 and C-17 hydroxyl groups under specific conditions.
Materials:
| Reagent | CAS Number | Molecular Weight |
| (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol | 119302-20-4 | 446.67 g/mol |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol |
| Pyridine | 110-86-1 | 79.10 g/mol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol |
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol (1.0 eq) in a mixture of dichloromethane and pyridine (10:1 v/v).
-
Cool the reaction mixture to -20°C in a cryostat.
-
Slowly add a solution of acetic anhydride (0.9 eq) in dichloromethane to the stirred reaction mixture over a period of 30 minutes. The sub-stoichiometric amount of the acetylating agent is crucial to promote mono-acetylation.
-
Maintain the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the mono-acetylated products and the consumption of the starting diol.
-
Upon optimal formation of the desired mono-acetate, quench the reaction by the addition of cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of the 3-acetyl and 17-acetyl isomers, along with unreacted diol and di-acetylated byproduct.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. The polarity difference between the isomers should allow for their separation. The 3-acetyl isomer is expected to be slightly more polar than the 17-acetyl isomer.
Expected Yield: The yield of the desired 3-acetyl isomer is expected to be in the range of 30-40%, depending on the success of the regioselective acetylation and the subsequent purification.
dot graph Acetylation_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Dissolve Diol in DCM/Pyridine"]; Cooling [label="Cool to -20°C"]; Addition [label="Slowly add Acetic Anhydride in DCM"]; Reaction [label="Maintain at -20°C and Monitor"]; Quench [label="Quench with NaHCO3 solution"]; Extraction [label="Separate and Wash Organic Layer"]; Drying [label="Dry and Concentrate"]; Purification [label="Column Chromatography"]; Product [label="(2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-\n2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane"];
Start -> Cooling; Cooling -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } . Caption: Experimental workflow for the regioselective 3-O-acetylation.
Step 2: Quaternization of (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane
Materials:
| Reagent | CAS Number | Molecular Weight |
| (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | Not available | 488.71 g/mol |
| Allyl Bromide | 106-95-6 | 120.99 g/mol |
| Acetonitrile | 75-05-8 | 41.05 g/mol |
| Diethyl Ether | 60-29-7 | 74.12 g/mol |
Procedure:
-
Dissolve the purified (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane (1.0 eq) in acetonitrile.
-
Add allyl bromide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the crude product.
-
Filter the precipitate and wash with cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetone/diethyl ether) to obtain pure this compound.
Expected Yield: The quaternization reaction typically proceeds in high yield, expected to be above 80%.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance |
| (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol | C₂₇H₄₆N₂O₃ | 446.67 g/mol | White solid |
| (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | C₂₉H₄₈N₂O₄ | 488.71 g/mol | Off-white solid |
| This compound | C₃₂H₅₃BrN₂O₄ | 609.68 g/mol | White to pale yellow solid |
Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Regioselective Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | -20°C | 2-4 hours | 30-40% |
| Quaternization | Allyl Bromide | Acetonitrile | Room Temp. | 24-48 hours | >80% |
Characterization
The structural confirmation of the synthesized this compound should be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the position of the acetyl group. The chemical shift of the proton at the C-3 position will be significantly downfield shifted in the 3-acetyl isomer compared to the diol precursor.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound and to differentiate it from other isomers.
Conclusion
This technical guide provides a detailed, albeit deduced, synthetic pathway for this compound. The successful synthesis hinges on the meticulous control of the regioselective acetylation of the diol precursor. The provided experimental protocols, data tables, and diagrams offer a solid foundation for researchers and drug development professionals to produce this important impurity standard, which is crucial for the quality control and safety assessment of Rocuronium Bromide. Further optimization of the regioselective acetylation step could lead to higher yields and a more efficient synthesis.
Spectroscopic Data for 3-Acetyl-17-deacetyl Rocuronium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-17-deacetyl Rocuronium Bromide is a recognized impurity and related compound of the neuromuscular blocking agent, Rocuronium Bromide. As a critical component in the quality control and safety assessment of Rocuronium Bromide drug products, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The information herein is essential for the identification, characterization, and quantification of this impurity, ensuring the purity and safety of the active pharmaceutical ingredient (API).
Molecular Structure
Chemical Name: 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide
Molecular Formula: C₃₂H₅₃BrN₂O₄
Molecular Weight: 609.68 g/mol [1]
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound based on its chemical structure and by analogy to the parent compound, Rocuronium Bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments within the molecule, confirming the presence of the steroidal backbone, the acetyl group at the 3-position, the hydroxyl group at the 17-position, the morpholine ring, and the N-allyl pyrrolidinium moiety.[2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Steroidal Methyl (C18 & C19) | 0.8 - 1.2 | s |
| Acetyl Methyl (CH₃CO) | ~2.1 | s |
| Morpholinyl Protons | 2.4 - 2.8 & 3.6 - 3.8 | m |
| N-Allyl (CH₂=CH-CH₂ -) | ~4.0 | m |
| N-Allyl (-CH =CH₂) | ~5.8 | m |
| N-Allyl (CH₂=CH ₂) | ~5.4 | m |
| H-3 (CHOAc) | ~4.7 | m |
| H-17 (CHOH) | ~3.5 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Steroidal Backbone | 10 - 70 |
| Acetyl Carbonyl (C=O) | ~170 |
| Acetyl Methyl (CH₃) | ~21 |
| Morpholinyl Carbons | 50 - 70 |
| N-Allyl Carbons | 120 - 135 & ~65 |
| Pyrrolidinium Carbons | 20 - 60 |
| C-3 (CHOAc) | ~75 |
| C-17 (CHOH) | ~80 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, confirming the elemental composition.[2] The fragmentation pattern observed in MS/MS experiments provides further structural information.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Molecular Ion (M⁺) [C₃₂H₅₃N₂O₄]⁺ | m/z 529.4 |
| Exact Mass of Molecular Ion | 529.4005 |
| Common Fragments | Loss of the N-allyl group, cleavage of the morpholine ring, loss of the acetyl group, and water loss from the steroid core. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.[2]
Table 4: Predicted Infrared (IR) Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C-H (alkane) | 2850 - 3000 | Stretch |
| C=O (ester) | ~1735 | Stretch |
| C-O (ester & ether) | 1000 - 1300 | Stretch |
| C-N (amine) | 1000 - 1250 | Stretch |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
MS Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data in positive ion mode.
-
Set the mass range to scan for the expected molecular ion and its fragments.
-
-
MS/MS Acquisition:
-
Select the molecular ion (m/z 529.4) as the precursor ion.
-
Apply collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the mass spectra to determine the exact mass of the parent ion and to identify the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum.
-
Place the sample on the ATR crystal or in the KBr pellet holder.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a pharmaceutical impurity like this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic data for this compound. The presented NMR, MS, and IR data, along with the generalized experimental protocols, offer a robust framework for the identification and characterization of this important pharmaceutical impurity. Adherence to rigorous analytical practices is essential for ensuring the quality, safety, and efficacy of Rocuronium Bromide formulations.
References
3-Acetyl-17-deacetyl Rocuronium Bromide: A Review of Available Data and Potential Pharmacological Activity
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of the current knowledge regarding 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity and derivative of the widely used neuromuscular blocking agent, Rocuronium Bromide. While detailed pharmacological data for this specific compound is not publicly available, this document synthesizes information on its chemical identity and the established pharmacology of its parent compound to infer its potential activity.
Introduction
This compound is a steroidal compound structurally related to Rocuronium Bromide.[1][2] It is identified as "Rocuronium bromide impurity D" in the European Pharmacopoeia.[1] Rocuronium Bromide itself is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, leading to muscle relaxation.[3][] The pharmacological profile of impurities and derivatives is of significant interest in drug development for understanding the complete safety and efficacy profile of a pharmaceutical product.
Chemical Identity
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₃BrN₂O₄ | [5] |
| Molecular Weight | 609.7 g/mol | [5] |
| CAS Number | 942983-82-6 | [1] |
| Synonyms | Rocuronium bromide impurity D [EP], 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propen-1-yl)pyrrolidinium | [1] |
Potential Pharmacological Activity
3.1. Predicted Mechanism of Action
Given its structural similarity to Rocuronium, this compound is anticipated to act as a competitive antagonist at the nicotinic acetylcholine receptor at the neuromuscular junction. The general signaling pathway for neuromuscular blockade by agents like rocuronium is depicted in Figure 1.
3.2. Structure-Activity Relationship and Potency Considerations
The neuromuscular blocking potency of aminosteroidal compounds is influenced by their chemical structure. Generally, bis-quaternary ammonium steroids are more potent than their mono-quaternary counterparts. While this compound retains the quaternary ammonium group essential for activity, modifications at the 3 and 17 positions of the steroid nucleus can affect potency.
The parent compound, rocuronium, has an acetyl group at the 17-position and a hydroxyl group at the 3-position. In this compound, this is reversed. The deacetylation at the 17-position is known to occur in the metabolism of rocuronium, forming 17-desacetyl-rocuronium, which has significantly lower neuromuscular blocking activity. This suggests that the acetyl group at the 17-position is important for potent receptor binding. Conversely, the acetylation at the 3-position might alter the molecule's interaction with the receptor, though the precise impact on potency is unknown without experimental data.
Quantitative Data
There is currently no publicly available quantitative data on the pharmacological activity of this compound. This includes, but is not limited to:
-
Receptor binding affinities (e.g., Ki, Kd) for nicotinic acetylcholine receptors.
-
In vitro potency measures (e.g., IC₅₀, EC₅₀) from functional assays.
-
In vivo potency measures (e.g., ED₅₀, ED₉₅) for neuromuscular blockade.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not available in the scientific literature. However, standard methodologies for assessing the activity of neuromuscular blocking agents would likely be employed. A generalized workflow for such an investigation is presented in Figure 2.
5.1. Representative Experimental Methodologies for Neuromuscular Blocking Agents
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and membrane preparations from tissues rich in nicotinic acetylcholine receptors (e.g., Torpedo electric organ) or cell lines expressing specific receptor subtypes would be used to determine the binding affinity of the compound.
-
Isolated Tissue Preparations: The rat phrenic nerve-hemidiaphragm preparation is a classic model to assess neuromuscular blockade. The nerve is stimulated electrically, and the resulting muscle contraction is measured. The test compound is added to the organ bath, and the concentration-dependent inhibition of muscle twitch is recorded to determine its potency.
-
In Vivo Neuromuscular Blockade Models: In anesthetized animals (e.g., rats, cats), the sciatic nerve can be stimulated, and the contraction of the tibialis anterior muscle measured. The compound is administered intravenously, and the dose-dependent depression of the twitch response is used to calculate in vivo potency metrics such as ED₅₀ and ED₉₅.
Conclusion
This compound is a chemically defined derivative of Rocuronium Bromide. Based on its structural similarity to known non-depolarizing neuromuscular blocking agents, it is predicted to act as a competitive antagonist at the nicotinic acetylcholine receptor. However, there is a significant lack of published data regarding its specific pharmacological activity. Further research, following established in vitro and in vivo experimental protocols, is required to elucidate its potency, selectivity, and overall pharmacological profile. Such studies would be crucial for a complete understanding of the safety and efficacy of rocuronium-containing pharmaceutical products.
References
In-Silico Toxicity Prediction of Rocuronium Bromide Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies for predicting the toxicity of impurities associated with rocuronium bromide, a widely used neuromuscular blocking agent. In the pharmaceutical industry, ensuring the safety of drug products is paramount, and this includes a thorough evaluation of potential impurities. In-silico toxicology offers a rapid, cost-effective, and ethically considerate approach to assess the toxicological risks of these impurities, particularly in early stages of drug development. This guide details the identification of common rocuronium bromide impurities, outlines the principles of in-silico toxicity prediction with a focus on mutagenicity, cardiotoxicity, and hepatotoxicity, and provides a framework for interpreting and reporting the results in a regulatory context.
Introduction to Rocuronium Bromide and its Impurities
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1] It is an aminosteroidal compound that acts by competitively binding to nicotinic cholinergic receptors at the motor end-plate.[] The synthesis and degradation of rocuronium bromide can lead to the formation of various process-related and degradation impurities. The presence of these impurities, even at trace levels, necessitates a thorough toxicological risk assessment to ensure patient safety.
Forced degradation studies have shown that rocuronium bromide is susceptible to hydrolysis and oxidation.[3] A key hydrolytic degradation product is Impurity C (17-desacetyl rocuronium bromide) .[4] Under oxidative stress, the morpholine ring of rocuronium can undergo opening to form an N-ethanoyl-formamide derivative .[3] Other identified impurities include:
-
Impurity A (Desallyl Rocuronium) [5]
-
Impurity D (3-Acetyl-17-desacetyl Rocuronium Bromide) [6]
-
Impurity E (2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide) [7]
-
Impurity F [8]
-
Impurity G (Desacetyl Desallyl Rocuronium) [9]
-
Impurity H (1,2-Dehydro-3-oxo Rocuronium Bromide) [10]
A comprehensive list of these impurities, along with their chemical identifiers, is provided in the data tables below.
In-Silico Toxicity Prediction: Methodologies and Workflows
In-silico toxicology utilizes computational models to predict the potential adverse effects of chemicals based on their structure. For pharmaceutical impurities, the primary focus is often on mutagenicity, as outlined in the ICH M7 guideline.[11] However, other toxicological endpoints such as cardiotoxicity and hepatotoxicity are also of significant concern.
Mutagenicity and Genotoxicity Assessment
The ICH M7 (R1) guideline recommends a two-pronged (Q)SAR (Quantitative Structure-Activity Relationship) approach for the assessment of mutagenic impurities.[11] This involves the use of two complementary methodologies: one expert rule-based and one statistical-based.
-
Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts, which are molecular substructures known to be associated with toxicity.[11] The software identifies these alerts in the query molecule and provides a qualitative prediction of the likelihood of toxicity.
-
Statistical-Based Systems (e.g., Sarah Nexus): These models are built on large datasets of experimental results and use statistical algorithms to predict the probability of a compound being mutagenic.[12] They provide a quantitative measure of confidence in the prediction.
The combination of these two approaches provides a more robust assessment than either method alone.
Cardiotoxicity and Hepatotoxicity Assessment
While not as formally codified as mutagenicity assessment, in-silico models are increasingly being used to predict organ-specific toxicities. These models often rely on QSAR and machine learning algorithms trained on large datasets of compounds with known cardiotoxic or hepatotoxic effects. For aminosteroidal compounds like rocuronium and its impurities, specific structural motifs may be associated with an increased risk of these toxicities.
Data Presentation: Rocuronium Bromide and its Impurities
The following tables summarize the available information on rocuronium bromide and its identified impurities. Due to the limited availability of public quantitative toxicity data for the specific impurities, a read-across approach using data from structurally similar compounds may be necessary for a comprehensive risk assessment.
Table 1: Identification of Rocuronium Bromide and Its Impurities
| Compound Name | Impurity Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Rocuronium Bromide | - | 119302-91-9 | C₃₂H₅₃BrN₂O₄ | 609.68 |
| Desallyl Rocuronium | Impurity A | 119302-24-8 | C₂₉H₄₈N₂O₄ | 488.70 |
| 17-Desacetyl Rocuronium Bromide | Impurity C | 119302-86-2 | C₃₀H₅₁BrN₂O₃ | 567.64 |
| 3-Acetyl-17-desacetyl Rocuronium Bromide | Impurity D | 1190105-63-5 | C₃₂H₅₃BrN₂O₄ | 609.68 |
| 2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide | Impurity E | 1190105-65-7 | C₃₂H₅₃BrN₂O₃ | 593.68 |
| Rocuronium Bromide Impurity F | Impurity F | 1190105-66-8 | C₃₄H₅₅BrN₂O₄ | 635.72 |
| Desacetyl Desallyl Rocuronium | Impurity G | 119302-20-4 | C₂₇H₄₆N₂O₃ | 446.67 |
| 1,2-Dehydro-3-oxo Rocuronium Bromide | Impurity H | 1190105-67-9 | C₃₂H₄₉BrN₂O₄ | 605.65 |
| Oxidative Degradation Product | - | Not Available | C₃₁H₅₁N₂O₅⁺ | 531.3792 (m/z) |
Table 2: Available Toxicological Data for Rocuronium Bromide
| Toxicological Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 200 - 2,000 mg/kg | |
| LD50 | Rat | Intravenous | 0.3 mg/kg | [13] |
| LD50 | Dog | Intravenous | 135 mg/kg | [13] |
| NOAEL (Developmental Toxicity) | Rat | Intravenous | 0.05 mg/kg body weight | [13] |
| Genotoxicity (in vitro) | - | - | Negative in Ames, Chromosomal Aberration, and Mammalian Cell Gene Mutation assays | [14] |
| Genotoxicity (in vivo) | Rat | - | Negative in Micronucleus test | [13] |
Experimental Protocols for In-Silico Toxicity Prediction
General Workflow for ICH M7 Mutagenicity Assessment
The following workflow outlines the key steps for an ICH M7 compliant in-silico mutagenicity assessment.
Caption: ICH M7 workflow for mutagenicity prediction.
Protocol:
-
Obtain Chemical Structures: The chemical structure of each impurity is obtained in a machine-readable format (e.g., SMILES or MOL file).
-
Expert Rule-Based Prediction (Derek Nexus):
-
Import the impurity structure into the Derek Nexus software.
-
Run the mutagenicity prediction endpoint.
-
The software will identify any structural alerts and provide a qualitative prediction (e.g., "plausible," "probable," "equivocal," "improbable," or "inactive").
-
-
Statistical-Based Prediction (Sarah Nexus):
-
Import the impurity structure into the Sarah Nexus software.
-
Run the Ames mutagenicity prediction.
-
The software will provide a probabilistic prediction of mutagenicity, often with a confidence level.
-
-
Expert Review: A qualified toxicologist reviews the outputs from both systems. This review considers the strength of the alerts, the applicability domain of the models, the concordance between the two predictions, and any available experimental data for structurally similar compounds.
-
ICH M7 Classification: Based on the expert review, the impurity is assigned to one of the five ICH M7 classes, which determines the necessary control strategies.[15]
Protocol for Cardiotoxicity and Hepatotoxicity Prediction
A standardized workflow for predicting organ-specific toxicities is less defined than for mutagenicity. However, a general approach can be followed:
-
Select Appropriate Models: Choose in-silico models that are relevant for the chemical class (aminosteroids) and the endpoints of interest (cardiotoxicity, hepatotoxicity). These may include QSAR models, machine learning algorithms, or physiologically based pharmacokinetic (PBPK) models.
-
Data Input: Input the chemical structures of the impurities into the selected models.
-
Prediction and Analysis: Run the predictions and analyze the output. This may include a predicted toxicity score, identification of potential mechanisms of toxicity, or predicted effects on specific biological pathways.
-
Expert Interpretation: A toxicologist with expertise in the specific organ toxicity should interpret the results in the context of the known pharmacology and toxicology of rocuronium and other aminosteroids.
Potential Toxicological Signaling Pathways
The toxicity of rocuronium bromide and its impurities may be mediated through various cellular signaling pathways. Understanding these pathways can provide mechanistic insights into their potential adverse effects.
Mutagenicity and the p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in responding to DNA damage.[16] Genotoxic agents can activate the p53 pathway, leading to cell cycle arrest, DNA repair, or apoptosis. In-silico models can predict whether a compound is likely to activate this pathway.
Caption: Role of p53 pathway in mutagenicity.
Hepatotoxicity and the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is implicated in various liver pathologies, including drug-induced liver injury and fibrosis.[17] Certain chemicals can dysregulate this pathway, leading to hepatocyte apoptosis and the activation of hepatic stellate cells, which contribute to fibrosis.
References
- 1. Rocuronium Bromide | C32H53BrN2O4 | CID 441351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. Rocuronium Bromide EP Impurity F Bromide | 1190105-66-8 | IR178405 [biosynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 12. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 13. merck.com [merck.com]
- 14. merck.com [merck.com]
- 15. Mutagenicity assessment of drug impurities according to the ICH M7 (R1) guideline and the role of expert review – ToxMinds [toxminds.com]
- 16. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labshake.com [labshake.com]
The Formation of 3-Acetyl-17-deacetyl Rocuronium Bromide: A Technical Guide to a Key Impurity in Rocuronium Bromide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the formation mechanism of 3-Acetyl-17-deacetyl Rocuronium Bromide, a critical process-related impurity encountered during the synthesis of the neuromuscular blocking agent, Rocuronium Bromide. Understanding the genesis of this impurity is paramount for the development of robust and well-controlled manufacturing processes that ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed overview of the synthetic pathways, the mechanistic intricacies leading to impurity formation, and the analytical methodologies required for its monitoring and control.
Introduction to Rocuronium Bromide and its Synthesis
Rocuronium Bromide is a widely used, rapid-onset, intermediate-duration, non-depolarizing neuromuscular blocking agent. Its synthesis is a multi-step process, with a critical stage involving the selective acetylation of the 17β-hydroxyl group of the steroidal intermediate, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol. The desired product of this step is the mono-acetylated compound at the 17-position, which is a direct precursor to Rocuronium Bromide.
However, the presence of a second hydroxyl group at the 3α-position presents a significant challenge in achieving perfect selectivity. This lack of complete selectivity is the primary origin of the this compound impurity.
The Core of the Issue: The Acetylation Step
The pivotal reaction in the formation of Rocuronium Bromide and its acetylated impurities is the esterification of the diol precursor. The intended reaction is the selective acetylation of the sterically less hindered 17β-hydroxyl group. However, the 3α-hydroxyl group can also undergo acetylation, leading to the formation of undesired byproducts.
Competing Reactions and the Formation Pathway
The acetylation of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol can proceed via three primary pathways:
-
Pathway 1 (Desired): Selective acetylation at the 17β-hydroxyl group to yield the desired intermediate, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α-ol, 17β-acetate.
-
Pathway 2 (Impurity Formation): Acetylation at the 3α-hydroxyl group, resulting in the formation of 3-acetyl-17-deacetyl-2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-17β-ol, the direct precursor to the this compound impurity.
-
Pathway 3 (Di-acetylation): Acetylation at both the 3α- and 17β-hydroxyl groups to form the di-acetylated compound, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol diacetate.
The subsequent quaternization of the pyrrolidine nitrogen with allyl bromide on the products of Pathway 1 and Pathway 2 leads to the formation of Rocuronium Bromide and this compound, respectively.
Factors Influencing the Formation of this compound
The yield of the 3-acetyl impurity is highly dependent on the reaction conditions of the acetylation step. Key parameters that influence the selectivity of the reaction include:
-
Acetylating Agent: The choice of acetylating agent (e.g., acetyl chloride, acetic anhydride) and its stoichiometry are critical. An excess of a highly reactive acetylating agent can lead to a higher degree of di-acetylation.
-
Solvent: The polarity and nature of the solvent can influence the reactivity of the hydroxyl groups.
-
Temperature: Higher reaction temperatures generally lead to decreased selectivity and an increase in the formation of byproducts.
-
Base: The type of base used (if any) to scavenge the acid byproduct can affect the reaction rate and selectivity.
-
Reaction Time: Prolonged reaction times can increase the extent of over-acetylation.
Some synthetic strategies intentionally over-acetylate the diol to the di-acetate and then employ a selective de-acetylation at the 17-position. However, incomplete or non-selective de-acetylation in this approach can also be a source of the 3-Acetyl-17-deacetyl impurity.
Quantitative Data on Impurity Formation
While specific, publicly available quantitative data directly comparing the yields of this compound under varied conditions is limited, the following table summarizes the expected trends based on synthetic principles and information from patent literature.
| Reaction Parameter | Condition | Expected Impact on 3-Acetyl Impurity Formation | Rationale |
| Acetylating Agent | High Reactivity (e.g., Acetyl Chloride) | Increased potential | Less selective, favors reaction with both hydroxyl groups. |
| Lower Reactivity (e.g., Acetic Anhydride) | Potentially lower | More selective, but may require harsher conditions. | |
| Stoichiometry | High Molar Excess of Acetylating Agent | Increased | Drives the reaction towards di-acetylation. |
| Near Equimolar | Decreased | Favors mono-acetylation, but may be incomplete. | |
| Temperature | High | Increased | Reduces kinetic selectivity between the two hydroxyl groups. |
| Low | Decreased | Favors the thermodynamically more stable product. | |
| Reaction Time | Long | Increased | Allows for the slower reaction at the 3-position to proceed. |
| Short | Decreased | May result in incomplete conversion of the starting material. |
Experimental Protocols
General Protocol for the Acetylation of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol
The following is a representative, general protocol for the acetylation step, derived from common practices in steroid chemistry. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
Materials:
-
2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol
-
Acetylating agent (e.g., Acetyl chloride or Acetic anhydride)
-
Anhydrous solvent (e.g., Dichloromethane, Pyridine)
-
Base (e.g., Pyridine, Triethylamine) - if required
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the diol intermediate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the acetylating agent (and base, if applicable) to the stirred solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by the slow addition of the quenching solution.
-
Separate the organic layer, wash with brine, and dry over the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the crude product by a suitable method, such as column chromatography, to isolate the desired 17-acetate.
Analytical Method for the Determination of this compound
High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Rocuronium Bromide and its related impurities.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is often employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible results.
The development of a specific HPLC method should focus on achieving adequate resolution between Rocuronium Bromide, the 3-Acetyl-17-deacetyl impurity, the di-acetylated impurity, and the starting diol.
Conclusion
The formation of this compound is an inherent challenge in the synthesis of Rocuronium Bromide, arising from the non-selective acetylation of the diol intermediate. A thorough understanding of the reaction mechanism and the influence of various process parameters is essential for minimizing the formation of this and other related impurities. The implementation of carefully controlled reaction conditions and the use of robust analytical methods for in-process monitoring are key to ensuring the production of high-purity Rocuronium Bromide. This guide provides a foundational understanding for researchers and developers to devise strategies for the effective control of this compound and to ultimately enhance the quality and safety of this important medication.
Stability Profile and Degradation Pathways of 3-Acetyl-17-deacetyl Rocuronium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-17-deacetyl Rocuronium Bromide, identified as Rocuronium EP Impurity D, is a significant degradation product of the neuromuscular blocking agent, Rocuronium Bromide. An understanding of its stability profile and the pathways through which it forms is critical for the development of stable Rocuronium Bromide formulations and for ensuring patient safety. This technical guide provides a comprehensive overview of the available scientific information regarding the stability of this specific impurity, its formation pathways, and the analytical methodologies used for its assessment.
While extensive research has been conducted on the forced degradation of Rocuronium Bromide, leading to the identification of this compound, there is limited publicly available data on the intrinsic stability and degradation pathways of this impurity itself once formed. This guide, therefore, focuses on its formation as a primary degradation product and the conditions influencing its presence in Rocuronium Bromide preparations.
Formation and Stability Profile
This compound is primarily formed through the hydrolysis of the 17-position ester group of Rocuronium Bromide. Forced degradation studies on Rocuronium Bromide have demonstrated its formation under various stress conditions.
Summary of Forced Degradation Studies on Rocuronium Bromide Leading to the Formation of this compound
| Stress Condition | Observations and Formation of this compound | References |
| Acidic Hydrolysis | Rocuronium Bromide is highly susceptible to acidic conditions. The primary degradation pathway involves the hydrolysis of the ester bond at the 17-position, leading to the formation of this compound (Impurity D) and further degradation to the di-deacetylated product. | [1][2] |
| Basic Hydrolysis | Under basic conditions, Rocuronium Bromide also undergoes degradation, with hydrolysis of the ester linkage being a key reaction. The formation of this compound is observed, although the overall degradation profile may differ from acidic conditions. | [1][2] |
| Oxidative Degradation | Exposure to oxidative stress (e.g., hydrogen peroxide) leads to the degradation of Rocuronium Bromide. While the primary oxidative degradation products may involve modifications to the morpholino group, the potential for concurrent hydrolysis leading to this compound exists. | [3] |
| Thermal Degradation | Elevated temperatures can induce the degradation of Rocuronium Bromide. Hydrolysis of the ester bond is a likely degradation pathway under thermal stress, resulting in the formation of this compound. | [1] |
| Photodegradation | Photostability studies indicate that Rocuronium Bromide is susceptible to degradation upon exposure to light. While specific photodegradation pathways are complex, hydrolysis leading to impurities such as this compound can be anticipated. | [1] |
Degradation Pathways
The principal pathway for the formation of this compound is the hydrolysis of the ester group at the 17-position of the steroid nucleus of Rocuronium Bromide.
Experimental Protocols
The analysis of this compound is typically performed in the context of stability-indicating methods for Rocuronium Bromide. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Stability-Indicating HPLC Method for Rocuronium Bromide and Its Impurities
This protocol is a representative example based on published methodologies.[1][2]
1. Objective: To separate and quantify Rocuronium Bromide and its related substances, including this compound (Impurity D), in bulk drug and pharmaceutical formulations.
2. Materials and Reagents:
-
Rocuronium Bromide Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (or other suitable buffer salts)
-
Formic acid (or other suitable pH adjusting agent)
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The exact gradient program should be optimized to achieve adequate separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Rocuronium Bromide and this compound of known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: Dissolve the Rocuronium Bromide drug substance or formulation in the diluent to achieve a target concentration.
5. System Suitability: Inject a system suitability solution containing Rocuronium Bromide and its key impurities. The system is deemed suitable if the resolution between critical pairs (e.g., Rocuronium Bromide and this compound) is greater than 1.5 and the tailing factor for the main peak is less than 2.0.
6. Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Identify the peaks based on the retention times of the reference standards. Calculate the amount of this compound in the sample by comparing the peak area with that of the corresponding standard.
Conclusion
This compound is a critical impurity and a primary degradation product of Rocuronium Bromide, formed predominantly through hydrolysis of the 17-ester linkage. Its formation is accelerated under acidic, basic, and high-temperature conditions. While a detailed stability profile and the degradation pathways of this impurity itself are not well-documented in publicly available literature, its control is essential for the quality and safety of Rocuronium Bromide products. The use of validated stability-indicating analytical methods, such as the HPLC protocol outlined in this guide, is paramount for monitoring and controlling the levels of this compound in both bulk drug substance and finished pharmaceutical products. Further research into the intrinsic stability of this impurity would be beneficial for a more complete understanding of the degradation profile of Rocuronium Bromide.
References
- 1. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]
- 2. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Characteristics of 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility characteristics of 3-Acetyl-17-deacetyl Rocuronium Bromide, a recognized impurity (EP Impurity D) of the neuromuscular blocking agent, Rocuronium Bromide.[1][2][][4] Due to its status as an impurity, publicly available quantitative solubility data is scarce. This document consolidates the available qualitative solubility information and presents a standardized experimental protocol for determining the solubility of pharmaceutical compounds, based on pharmacopoeial guidelines. This guide is intended to assist researchers and professionals in the fields of pharmaceutical development, quality control, and analytical chemistry in understanding and determining the solubility profile of this specific compound.
Introduction to this compound
This compound is a steroidal compound that is structurally related to the widely used neuromuscular blocking agent, Rocuronium Bromide. It is identified as Impurity D in the European Pharmacopoeia (EP).[1][2][][4] As an impurity, its presence, and characteristics, including solubility, are of significant interest for the quality control and formulation of Rocuronium Bromide drug products. Understanding the solubility of this impurity is crucial for developing effective purification methods, as well as for assessing its potential behavior in parenteral formulations.
Solubility Data
Currently, there is a lack of precise quantitative solubility data for this compound in the public domain. However, qualitative descriptions of its solubility in various organic solvents have been reported. For comparative purposes, the solubility of the parent compound, Rocuronium Bromide, is also included.
Table 1: Qualitative Solubility of this compound and Rocuronium Bromide
| Compound | Solvent | Solubility Description |
| This compound | Chloroform | Slightly Soluble[5] |
| Methanol | Slightly Soluble[5] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane | Soluble | |
| Rocuronium Bromide | Water | Freely Soluble[6] |
| Anhydrous Ethanol | Freely Soluble | |
| Chloroform | Soluble |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of a pharmaceutical substance like this compound. This protocol is based on established pharmacopoeial methods, such as those described in the United States Pharmacopeia (USP) and other international pharmacopoeias.[7][8][9]
Principle
The equilibrium solubility is determined by establishing a saturated solution of the compound at a specified temperature. This is achieved by adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound reference standard
-
Selected solvents of appropriate purity (e.g., Water, Ethanol, Methanol, Chloroform, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure
-
Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.
-
Solvent Addition: Add a precise volume of each selected solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to a standard temperature, typically 25 °C ± 0.5 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The duration of agitation should be sufficient to ensure that the concentration of the solute in the solution does not change over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Experimental Workflow for Solubility Determination.
Caption: Factors Influencing Equilibrium Solubility.
Conclusion
While quantitative solubility data for this compound remains to be fully characterized in publicly accessible literature, this guide provides the currently available qualitative information and a robust, standardized protocol for its experimental determination. The provided methodologies and workflows, rooted in pharmacopoeial standards, offer a solid foundation for researchers and drug development professionals to accurately assess the solubility of this and other related pharmaceutical compounds. A thorough understanding of the solubility of impurities like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. veeprho.com [veeprho.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 1190105-63-5 [chemicalbook.com]
- 6. CN101653412B - Stable rocuronium bromide composition for injection - Google Patents [patents.google.com]
- 7. pharmacopoeia.ru [pharmacopoeia.ru]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Solubility Measurements | USP-NF [uspnf.com]
An In-depth Technical Guide to the Stereochemistry of 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity of the neuromuscular blocking agent, Rocuronium Bromide. This document outlines the structural features, analytical methodologies for identification and characterization, and relevant experimental protocols. While detailed quantitative spectroscopic data for this specific impurity is not widely available in the public domain, this guide presents the established stereochemical configuration and provides key analytical parameters. For comparative purposes, detailed spectroscopic data for the parent compound, Rocuronium Bromide, is provided, along with an analysis of the expected spectral differences.
Introduction
Rocuronium Bromide is a widely used, rapid-onset, non-depolarizing neuromuscular blocking agent with an aminosteroidal structure. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound, also known as Rocuronium EP Impurity D, is a process-related impurity and a potential degradation product of Rocuronium Bromide.[1][2] Its structure is closely related to the active pharmaceutical ingredient (API), differing only in the positions of the acetyl and hydroxyl groups on the steroid nucleus. A thorough understanding of its stereochemistry is paramount for the development of robust analytical methods for its detection and control.
Stereochemistry of this compound
The stereochemical configuration of this compound is well-defined and is inherent to the steroidal backbone derived from its synthetic precursors. The systematic IUPAC name for this impurity is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(prop-2-en-1-yl)pyrrolidinium bromide.[3]
The core structure is a 5α-androstane steroid skeleton, which dictates the stereochemistry at multiple chiral centers. The key stereochemical features are:
-
A/B Ring Fusion: trans
-
B/C Ring Fusion: trans
-
C/D Ring Fusion: trans
The substituents on the steroid rings also have defined stereochemistry:
-
C-2: The morpholinyl group is in the β-position.
-
C-3: The acetyl group is in the α-position.
-
C-5: The hydrogen is in the α-position.
-
C-16: The pyrrolidinium group is in the β-position.
-
C-17: The hydroxyl group is in the β-position.
This specific arrangement of chiral centers is crucial for its three-dimensional structure and its interaction with analytical systems, such as chromatographic stationary phases.
Physicochemical and Spectroscopic Data
While comprehensive, publicly available quantitative NMR and MS/MS data for this compound are limited, this section summarizes the known physicochemical properties and provides a qualitative description of its spectroscopic characteristics.
Physicochemical Properties
| Property | Value |
| Chemical Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(prop-2-en-1-yl)pyrrolidinium bromide |
| Synonyms | Rocuronium Bromide Impurity D, Rocuronium EP Impurity D |
| CAS Number | 1190105-63-5 |
| Molecular Formula | C₃₂H₅₃BrN₂O₄ |
| Molecular Weight | 609.68 g/mol |
Spectroscopic Characterization (Qualitative)
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Characteristic signals for the steroidal protons, the morpholine and pyrrolidinium rings, the allyl group, and the acetyl group are expected.[4] The chemical shifts and coupling constants of the protons at C-3 and C-17 would be significantly different from those in Rocuronium Bromide due to the change in functional groups at these positions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.[4] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the different structural motifs within the molecule. The fragmentation pathways would be influenced by the positions of the acetyl and hydroxyl groups.[4]
Comparative Spectroscopic Data: Rocuronium Bromide
To provide a reference for researchers, the following tables summarize the reported ¹H and ¹³C NMR data for the parent compound, Rocuronium Bromide.
¹H NMR Data of Rocuronium Bromide
Note: This data is representative and may vary slightly based on the solvent and instrument used.
| Chemical Shift (ppm) | Multiplicity | Assignment (Representative) |
| 0.85 | s | C18-H₃ |
| 0.95 | s | C19-H₃ |
| 2.05 | s | OAc-H₃ (at C17) |
| 2.40-2.80 | m | Morpholine protons |
| 3.40-3.80 | m | Morpholine protons, C3-H |
| 3.90-4.20 | m | Allyl CH₂ |
| 4.60 | d | C17-H |
| 5.20-5.40 | m | Allyl =CH₂ |
| 5.80-6.00 | m | Allyl -CH= |
¹³C NMR Data of Rocuronium Bromide
Note: This data is representative and may vary slightly based on the solvent and instrument used.
| Chemical Shift (ppm) | Assignment (Representative) |
| 12.5 | C18 |
| 14.0 | C19 |
| 21.0 | OAc-CH₃ (at C17) |
| 23.0 - 60.0 | Steroid backbone CH, CH₂ |
| 67.0 | Morpholine CH₂ |
| 70.0 | C3 |
| 75.0 | C17 |
| 120.0 | Allyl =CH₂ |
| 132.0 | Allyl -CH= |
| 170.0 | OAc C=O (at C17) |
Expected Spectral Differences for this compound
-
¹H NMR:
-
The proton at C-3 would shift downfield due to the deshielding effect of the acetyl group.
-
The proton at C-17 would shift upfield as it is now attached to a carbon bearing a hydroxyl group instead of an acetate.
-
A new singlet for the acetyl protons at C-3 would appear, likely around 2.0-2.2 ppm.
-
The signal for the C-17 hydroxyl proton would be observed, its chemical shift being dependent on the solvent and concentration.
-
-
¹³C NMR:
-
The chemical shift of C-3 would move downfield due to the presence of the electron-withdrawing acetyl group.
-
The chemical shift of C-17 would move upfield.
-
A new carbonyl signal for the C-3 acetate would be present around 170 ppm.
-
Experimental Protocols
The following are detailed methodologies for the analysis of Rocuronium Bromide and its impurities, including this compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of Rocuronium Bromide and its related substances.
-
Chromatographic System:
-
Column: Hypersil 100 Silica, 5 µm, 250 mm x 4.6 mm (or equivalent)[5]
-
Mobile Phase: A solution of tetramethylammonium hydroxide (4.53 g/L) adjusted to pH 7.4 with 85% phosphoric acid, mixed with acetonitrile in a 1:9 ratio.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Amperometric detection at +0.9 V using a glassy carbon electrode versus an Ag/AgCl reference electrode.[5]
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all impurities (typically around 10-15 minutes).
-
Identify the peaks based on their retention times relative to a reference standard of this compound.
-
Visualizations
Stereochemical Structure
Caption: 2D structure of this compound.
Analytical Workflow for Impurity Identification
Caption: Workflow for the identification of impurities in Rocuronium Bromide.
Conclusion
References
Methodological & Application
Application Note: HPLC Method for the Detection of 3-Acetyl-17-deacetyl Rocuronium Bromide
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity and degradation product of Rocuronium Bromide.[1][2] The described method is crucial for quality control and stability studies in the development and manufacturing of Rocuronium Bromide formulations. This document provides comprehensive experimental protocols, data presentation formats, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.
Introduction
Rocuronium Bromide is a non-depolarizing neuromuscular blocking agent used in clinical practice.[] The purity of the final drug product is critical for its safety and efficacy. This compound is a significant related substance that needs to be monitored and controlled.[1] This compound is characterized by the presence of an acetyl group at the 3-position and the hydrolysis of the acetyl group at the 17-position of the rocuronium molecule.[1]
This application note consolidates information from various sources to provide a reliable HPLC method for the analysis of this specific impurity. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods have been reported for the separation of rocuronium and its impurities.[4][5][6][7] The protocol detailed below is a representative RP-HPLC method.
Experimental Protocols
2.1. Materials and Reagents
-
Reference Standards: Rocuronium Bromide and this compound (Rocuronium Bromide Impurity D).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified).
-
Buffers and Reagents: Diammonium hydrogen phosphate, Sodium Perchlorate, Ammonium chloride, Ammonia, Acetic acid, Sodium hydroxide.
-
Sample Diluent: A suitable mixture of mobile phase components or as specified in the protocol.
2.2. Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV or Diode Array Detector (DAD)
2.3. Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of Rocuronium Bromide and its impurities.
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
| Column | Agilent H12 C18 (or equivalent) | Purospher STAR Si (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.04M Diammonium hydrogen phosphate buffer (pH 8.0) | 107.5mM Ammonium formate (pH 7.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic: 50:50 (v/v) | Isocratic: 10:90 (v/v) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Column Temperature | 35 °C | 30 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
2.4. Preparation of Solutions
-
Buffer Preparation (for Condition 1): Dissolve an appropriate amount of diammonium hydrogen phosphate in water to make a 0.04M solution. Adjust the pH to 8.0 with phosphoric acid or ammonia.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Prepare the sample containing Rocuronium Bromide to be tested by dissolving it in the diluent to a suitable concentration.
-
System Suitability Solution: A solution containing both Rocuronium Bromide and this compound should be prepared to check the system's performance.
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Resolution (Rocuronium and Impurity D) | > 2.0 | |
| Tailing Factor (Impurity D) | < 2.0 | |
| Theoretical Plates (Impurity D) | > 2000 | |
| %RSD of Peak Area (n=6) | < 2.0% |
Table 2: Quantification of this compound in a Sample
| Sample ID | Peak Area of Impurity D | Concentration (µg/mL) | % Impurity |
| Sample 01 | |||
| Sample 02 | |||
| Sample 03 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Relationship between Rocuronium Bromide and its impurity, this compound.
References
- 1. Cas 1190105-63-5,this compound | lookchem [lookchem.com]
- 2. CN101653412B - Stable rocuronium bromide composition for injection - Google Patents [patents.google.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC) [ouci.dntb.gov.ua]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Acetyl-17-deacetyl Rocuronium Bromide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Acetyl-17-deacetyl Rocuronium Bromide, a potential metabolite or impurity of the neuromuscular blocking agent Rocuronium Bromide, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, incorporating a straightforward protein precipitation step for sample preparation. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, metabolite profiling, or quality control of related pharmaceutical compounds.
Introduction
Rocuronium Bromide is a widely used neuromuscular blocking agent in clinical practice. Its metabolism can lead to the formation of various derivatives, including 17-desacetylrocuronium.[1] this compound is a structurally related compound of significant interest in understanding the complete metabolic profile and impurity landscape of Rocuronium. Accurate and precise quantification of this compound in biological matrices is crucial for comprehensive pharmacokinetic and toxicological assessments. This protocol outlines a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Rocuronium Bromide (for internal standard, if a stable isotope-labeled standard is unavailable)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is suitable.[2]
Sample Preparation
A protein precipitation method is employed for its simplicity and high throughput.
-
Allow all samples and reagents to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is critical for resolving the analyte from endogenous plasma components.
| Parameter | Condition |
| Column | Reversed-phase C18, 50 mm x 2.1 mm, 3.5 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound |
Note: The precursor ion for this compound is based on its monoisotopic mass of the cation (C₃₂H₅₃N₂O₄⁺), which is approximately 529.4 Da. The product ion and collision energy should be optimized by direct infusion of the reference standard. The molecular weight of this compound is 609.7 g/mol .[3]
Workflow Diagram
Caption: Workflow for the quantification of this compound.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method. These values are based on typical results for similar assays and should be validated in the user's laboratory.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LQC (Low) | 3 | < 15% | < 15% | 85 - 115% |
| MQC (Medium) | 100 | < 15% | < 15% | 85 - 115% |
| HQC (High) | 800 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| 3-Acetyl-17-deacetyl Rocuronium | > 85% | 90 - 110% |
| Internal Standard | > 85% | 90 - 110% |
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and sensitive detection make it suitable for a variety of research applications in the fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis. Method validation should be performed according to the relevant regulatory guidelines to ensure data quality and integrity.
References
Application Notes and Protocols: 3-Acetyl-17-deacetyl Rocuronium Bromide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-Acetyl-17-deacetyl Rocuronium Bromide as a reference standard in the analysis of Rocuronium Bromide and its related substances. This document is intended for researchers, scientists, and drug development professionals involved in quality control, stability testing, and impurity profiling of Rocuronium Bromide.
Introduction
Rocuronium Bromide is a widely used non-depolarizing neuromuscular blocking agent. As with any pharmaceutical compound, the presence of impurities must be carefully monitored to ensure safety and efficacy. This compound is a known process-related impurity and potential degradation product of Rocuronium Bromide. Its accurate identification and quantification are crucial for the quality control of Rocuronium Bromide drug substance and drug product. This document outlines the use of this compound as a reference standard for this purpose.
Physicochemical Properties of the Reference Standard
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide | [1] |
| Molecular Formula | C₃₂H₅₃BrN₂O₄ | [1] |
| Molecular Weight | 609.7 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Purity (HPLC) | >95% | [3] |
| Solubility | Chloroform, Dichloromethane, DMSO | [2] |
Application: Quantification of this compound in Rocuronium Bromide Samples by HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in Rocuronium Bromide samples.
Experimental Protocol: HPLC Method
Objective: To determine the concentration of this compound in a sample using an external reference standard.
Materials:
-
This compound Reference Standard
-
Rocuronium Bromide sample for analysis
-
Acetonitrile (HPLC grade)
-
Tetramethylammonium hydroxide solution
-
Phosphoric acid
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Chromatographic Conditions:
A summary of the recommended HPLC conditions is provided in Table 2.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Hypersil 100 Silica (250 mm x 4.6 mm, 5 µm) | [4][5] |
| Mobile Phase | Acetonitrile : 4.53 g/L Tetramethylammonium hydroxide solution (pH 7.4 with phosphoric acid) (90:10, v/v) | [4][5] |
| Flow Rate | 2.0 mL/min | [5] |
| Detection Wavelength | 210 nm | [5][6] |
| Column Temperature | 30 °C | [6] |
| Injection Volume | 20 µL |
Procedure:
-
Preparation of the Mobile Phase:
-
Prepare a 4.53 g/L solution of tetramethylammonium hydroxide in water.
-
Adjust the pH of the solution to 7.4 using phosphoric acid.
-
Mix the prepared buffer with acetonitrile in a 10:90 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Preparation of the Standard Solution (this compound):
-
Accurately weigh a suitable amount of this compound Reference Standard.
-
Dissolve and dilute with the mobile phase to obtain a final concentration of approximately 0.01 mg/mL.
-
-
Preparation of the Sample Solution (Rocuronium Bromide):
-
Accurately weigh approximately 10 mg of the Rocuronium Bromide sample.
-
Dissolve and dilute with the mobile phase to a final volume of 10 mL to obtain a concentration of approximately 1 mg/mL.
-
-
Chromatography and Data Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the amount of this compound in the sample using the external standard method.
-
Experimental Workflow
Caption: HPLC analysis workflow for impurity quantification.
Application: Identification of this compound by Mass Spectrometry
This protocol provides a general guideline for the identification of this compound using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS).
Experimental Protocol: LC-MS Identification
Objective: To confirm the identity of a peak in a chromatogram as this compound by comparing its mass spectrum with that of the reference standard.
Materials:
-
This compound Reference Standard
-
Rocuronium Bromide sample for analysis
-
Solvents and reagents for LC-MS analysis (e.g., acetonitrile, water, formic acid)
-
LC-MS system with an electrospray ionization (ESI) source
LC-MS Conditions:
The LC conditions can be similar to those described in Table 2, with adjustments made for compatibility with the MS detector. A summary of typical MS conditions is provided in Table 3.
Table 3: Mass Spectrometry Conditions
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| Mass Analyzer | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | [7] |
| Scan Range | m/z 100-1000 | |
| Capillary Voltage | 3.0 - 4.5 kV | |
| Source Temperature | 100 - 150 °C | |
| Desolvation Gas Flow | 600 - 800 L/hr |
Procedure:
-
Preparation of Solutions:
-
Prepare a dilute solution of the this compound Reference Standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 µg/mL.
-
Prepare the Rocuronium Bromide sample solution as described for the HPLC analysis, and dilute further if necessary for MS analysis.
-
-
LC-MS Analysis:
-
Inject the reference standard solution into the LC-MS system to obtain the mass spectrum and retention time of this compound. The expected exact mass for the cation is C₃₂H₅₃N₂O₄⁺.
-
Inject the sample solution and acquire the mass spectrum of the peak suspected to be this compound.
-
-
Data Analysis:
-
Compare the retention time and the mass spectrum (including the parent ion and fragmentation pattern) of the peak in the sample chromatogram with those of the reference standard.
-
A match in retention time and mass spectrum confirms the identity of the impurity.
-
Logical Relationship for Identification
Caption: Logical workflow for impurity identification by LC-MS.
Forced Degradation Studies
Forced degradation studies of Rocuronium Bromide can be performed to understand the formation pathways of degradation products, including this compound. This reference standard is essential for peak identification in the chromatograms of stressed samples.
Forced Degradation Conditions:
Following exposure to these stress conditions, the samples are analyzed by HPLC, and the peaks are identified using the this compound reference standard.
Conclusion
The this compound reference standard is a critical tool for the accurate quantification and identification of this impurity in Rocuronium Bromide drug substance and product. The protocols outlined in these application notes provide a framework for the effective use of this reference standard in a pharmaceutical quality control setting. Adherence to these or similarly validated methods will ensure the quality, safety, and efficacy of Rocuronium Bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1828221B2 - Process for the preparation of pure rocuronium bromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Characterization of Rocuronium Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocuronium bromide is a widely used, fast-acting, non-depolarizing neuromuscular blocking agent employed in anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery.[1][2][3] As with any pharmaceutical compound, ensuring the purity and stability of rocuronium bromide is critical for its safety and efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia, mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4]
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for the comprehensive characterization of rocuronium impurities.[1][2][5] The high mass accuracy and resolving power of HRMS enable the confident determination of elemental compositions and the differentiation of closely related compounds, which is essential for identifying known and unknown impurities and degradation products. This application note provides a detailed protocol for the characterization of rocuronium impurities using LC-HRMS, including methods for forced degradation studies to assess the stability of the drug substance under various stress conditions.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form during the manufacturing process, transportation, and storage of rocuronium bromide. These studies also help in elucidating the degradation pathways and developing stability-indicating analytical methods.
Protocol for Forced Degradation:
-
Acidic Hydrolysis: Dissolve 10 mg of rocuronium bromide in 1 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide before analysis.
-
Basic Hydrolysis: Dissolve 10 mg of rocuronium bromide in 1 mL of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Dissolve 10 mg of rocuronium bromide in 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. One study noted the formation of an unknown degradation product under oxidative conditions using 1% H2O2 with reflux for 1 hour.[1][5]
-
Thermal Degradation: Place 10 mg of solid rocuronium bromide in a hot air oven at 105°C for 24 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of rocuronium bromide (1 mg/mL in water) to UV light (254 nm) and fluorescent light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively.
Sample Preparation for LC-HRMS Analysis
-
Standard and Sample Solutions: Prepare a stock solution of rocuronium bromide reference standard at a concentration of 1 mg/mL in a mixture of acetonitrile and water (90:10 v/v). Prepare working standard solutions by diluting the stock solution to the desired concentrations. For the analysis of forced degradation samples, dilute the stressed samples with the same solvent mixture to a suitable concentration.
-
Rocuronium Related Compounds: A peak identification mixture containing rocuronium bromide and its related compounds A, B, C, D, E, F, G, and H can be obtained from commercial suppliers like LGC Standards.[2]
LC-HRMS Method
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a bare silica column, is often used for the separation of polar compounds like rocuronium and its impurities. A common column dimension is 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: Ammonium formate buffer (e.g., 107.5 mM, pH 7.0)
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start at 90% B, with a linear decrease to 70% B over 20 minutes, followed by a re-equilibration step. The optimal gradient should be determined based on the specific column and instrument used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
High-Resolution Mass Spectrometer: An Orbitrap, TOF (Time-of-Flight), or FT-ICR (Fourier Transform Ion Cyclotron Resonance) mass spectrometer capable of high resolution (>60,000 FWHM) and accurate mass measurements (<5 ppm).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 300°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
-
Data Acquisition: Acquire data in full scan mode to detect all potential impurities. For structural elucidation, perform data-dependent MS/MS or MSn experiments on the detected impurity peaks.
Data Presentation
The following table summarizes the known impurities of rocuronium bromide as listed in the European Pharmacopoeia, along with their structural modifications and expected m/z values.
| Compound Name | Impurity | Formula | Structural Modification | Expected m/z |
| Rocuronium | - | C₃₂H₅₃N₂O₄⁺ | - | 529.3997 |
| Impurity A | A | C₂₉H₄₇N₂O₄⁺ | Loss of propenyl group | 487.3530 |
| Impurity B | B | C₃₄H₅₅N₂O₅⁺ | Acetylation of hydroxyl group | 571.4105 |
| Impurity C | C | C₃₀H₄₉N₂O₃⁺ | Hydrolyzed acetate group | 485.3737 |
| Impurity D | D | C₃₂H₅₁N₂O₅⁺ | Hydrolyzed acetate group, acetylation of hydroxyl group | 543.3792 |
| Impurity E | E | C₃₁H₅₁N₂O₄⁺ | Modification of morpholine ring to a pyrrolidine ring | 515.3843 |
| Impurity F | F | C₃₃H₅₃N₂O₄⁺ | Acetylation of hydroxyl group, modification of morpholine to pyrrolidine ring | 541.4000 |
| Impurity G | G | C₂₇H₄₃N₂O₃⁺ | Loss of propenyl group, hydrolyzed acetate group | 443.3268 |
| Impurity H | H | C₃₂H₄₉N₂O₄⁺ | Modification of ring A to a 2-cyclohexenone structure | 525.3687 |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the characterization of rocuronium impurities and the logical relationship of forced degradation studies.
Figure 1. Experimental workflow for rocuronium impurity characterization.
Figure 2. Logical relationship of forced degradation studies.
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is an indispensable technique for the comprehensive characterization of rocuronium bromide impurities. The detailed protocols and methods outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively identify, quantify, and characterize both known and novel impurities. By employing forced degradation studies and advanced HRMS techniques, the stability and purity of rocuronium bromide can be thoroughly assessed, ensuring the development of safe and effective pharmaceutical products. The ability to generate accurate mass data and detailed fragmentation information is key to the structural elucidation of unknown degradation products, which is a critical aspect of drug development and regulatory compliance.
References
- 1. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. d.docksci.com [d.docksci.com]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment for 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity and derivative of the neuromuscular blocking agent, Rocuronium Bromide. The following protocols and data are intended to assist in the structural elucidation and purity assessment of this compound.
Introduction
This compound is a significant related substance in the synthesis and formulation of Rocuronium Bromide.[1] Its structure is characterized by the presence of an acetyl group at the 3-position and a hydroxyl group at the 17-position of the steroidal backbone.[1] Accurate identification and quantification of this impurity are crucial for quality control and regulatory compliance in pharmaceutical development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such complex molecules.[2][3] This document outlines the expected ¹H and ¹³C NMR spectral assignments and provides a standardized protocol for data acquisition.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These assignments are based on the analysis of the parent compound, Rocuronium Bromide, and related steroidal structures, as direct experimental data for this specific impurity is not widely published.
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-17 | ~3.6 - 3.8 | m | |
| H-3 | ~4.7 - 4.9 | m | |
| Allyl CH=CH₂ | ~5.8 - 6.0 | m | |
| Allyl CH=CH₂ | ~5.2 - 5.4 | m | |
| Allyl N-CH₂ | ~4.0 - 4.2 | m | |
| Morpholine O-CH₂ | ~3.6 - 3.8 | t | |
| Morpholine N-CH₂ | ~2.5 - 2.7 | t | |
| Pyrrolidinium N-CH₂ | ~3.4 - 3.6 | m | |
| Acetyl CH₃ | ~2.1 | s | |
| Steroidal CH₃ (C-18) | ~0.9 | s | |
| Steroidal CH₃ (C-19) | ~0.8 | s | |
| Steroidal Backbone | ~0.7 - 2.4 | m |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl C=O | ~170 |
| Allyl CH=CH₂ | ~130 |
| Allyl CH=CH₂ | ~120 |
| C-3 | ~70 - 75 |
| C-17 | ~80 - 85 |
| Morpholine O-CH₂ | ~67 |
| Morpholine N-CH₂ | ~54 |
| Allyl N-CH₂ | ~65 |
| Pyrrolidinium N-CH₂ | ~50 - 55 |
| C-2 | ~60 - 65 |
| C-16 | ~70 - 75 |
| Steroidal Quaternary Carbons | ~30 - 50 |
| Steroidal CH, CH₂, CH₃ | ~10 - 60 |
| Acetyl CH₃ | ~21 |
Experimental Protocol: NMR Data Acquisition
This protocol provides a standardized method for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is characteristic of complex steroidal compounds.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm.
-
Temperature: 298 K.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
For complex spectra, consider advanced 2D NMR experiments such as COSY, HSQC, and HMBC to aid in unambiguous assignments.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Signaling Pathway and Logical Relationships
The structural elucidation of this compound through NMR relies on the logical correlation of different spectral data. The following diagram illustrates the relationship between various NMR experiments and the final structural assignment.
Caption: Logical relationships in NMR-based structural elucidation.
References
Application Note: Forced Degradation Studies of Rocuronium Bromide for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocuronium bromide is a widely used, fast-acting, non-depolarizing neuromuscular blocking agent. As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. Regulatory bodies, such as the International Conference on Harmonisation (ICH), mandate forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods. This application note provides a detailed protocol for conducting forced degradation studies on rocuronium bromide and for the subsequent analysis of its degradation products.
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. These studies are crucial for:
-
Elucidating the degradation pathways of the drug substance.
-
Identifying the likely degradation products.
-
Establishing the intrinsic stability of the molecule.
-
Developing and validating a stability-indicating analytical method.
This document outlines the protocols for subjecting rocuronium bromide to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. It also details the analytical methodology for the separation and characterization of the resulting impurities.
Experimental Protocols
Materials and Reagents
-
Rocuronium Bromide Drug Substance
-
Hydrochloric Acid (HCl), 2M
-
Sodium Hydroxide (NaOH), 2M
-
Hydrogen Peroxide (H₂O₂), 3% and 1% (v/v)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diammonium Hydrogen Phosphate
-
Orthophosphoric Acid
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Reflux condenser
-
Heating mantle or water bath
-
UV chamber for photostability studies
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for impurity identification
Preparation of Stock Solution
Prepare a stock solution of rocuronium bromide in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of 1 mg/mL. This stock solution will be used for all stress studies.
Forced Degradation Procedures
-
To a suitable volume of the rocuronium bromide stock solution, add an equal volume of 2M HCl.
-
Reflux the mixture for 12 hours.[1]
-
After reflux, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2M NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
To a suitable volume of the rocuronium bromide stock solution, add an equal volume of 2M NaOH.
-
Reflux the mixture for 12 hours.[1]
-
After reflux, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 2M HCl.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
To a suitable volume of the rocuronium bromide stock solution, add an equal volume of 3% H₂O₂.
-
Reflux the mixture for 3 hours.[1]
-
Alternatively, a milder condition of 1% H₂O₂ with reflux for 1 hour can be used.[2][3][4]
-
After reflux, cool the solution to room temperature.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Transfer a known amount of solid rocuronium bromide powder into a petri dish and place it in a hot air oven maintained at 135°C for 2.5 hours.[2][5][6][7]
-
Alternatively, a solution of rocuronium bromide (0.5 mg/mL) can be heated in an oven at 105°C for 1 hour.[8]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dissolve and dilute the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
Expose a solution of rocuronium bromide to UV light at 254 nm for 3 hours.[2][5][6][7]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug.
-
Column: Agilent H12 C18 (or equivalent)
-
Mobile Phase: A mixture of 0.04M diammonium hydrogen phosphate buffer (pH adjusted to 8) and acetonitrile in a 50:50 (v/v) ratio.[2][5][6][7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
For the structural elucidation of the degradation products, LC-MS analysis is recommended. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide valuable information for identifying the impurities.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
| Stress Condition | Parameters | % Degradation of Rocuronium Bromide | Major Degradation Products Identified | Observations |
| Acidic Hydrolysis | 2M HCl, 12h reflux | Significant Degradation | Two degradation products observed | Complete degradation of the parent drug was noted in some studies.[7] |
| Basic Hydrolysis | 2M NaOH, 12h reflux | Significant Degradation | Five degradation products observed | Rocuronium bromide is highly unstable under basic conditions.[7] |
| Oxidative Degradation | 3% H₂O₂, 3h reflux | Moderate Degradation | Oxidized impurity (N-ethanoyl-formamide derivative) | The morpholine ring is susceptible to oxidative cleavage.[2][3] |
| Thermal Degradation | 135°C, 2.5h (solid) | Moderate Degradation | Impurity A (N-desallylrocuronium), Impurity C (17-desacetylrocuronium) | Degradation is also observed at lower temperatures over longer durations.[8] |
| Photolytic Degradation | 254 nm UV light, 3h | Minor Degradation | Not specified in detail in the reviewed literature | Rocuronium bromide shows some sensitivity to UV light. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies of rocuronium bromide.
Logical Relationship of Degradation
Caption: Relationship between stress conditions and major rocuronium bromide impurities.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d.docksci.com [d.docksci.com]
- 5. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application of 3-Acetyl-17-deacetyl Rocuronium Bromide in Pharmaceutical Quality Control
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rocuronium bromide is a widely used non-depolarizing neuromuscular blocking agent in modern anesthesia.[1][] Its quality control is critical to ensure patient safety and therapeutic efficacy. 3-Acetyl-17-deacetyl Rocuronium Bromide, also known as Rocuronium EP Impurity D, is a known impurity and a potential degradation product of Rocuronium Bromide.[3][4] Its presence and quantity in the final drug product are strictly regulated and must be carefully monitored. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Rocuronium Bromide pharmaceutical products.
The stability of Rocuronium Bromide is a significant concern, as it can degrade under various conditions such as hydrolysis, oxidation, and thermal stress.[1][5][6] The 17-ester bond in the rocuronium bromide structure is particularly susceptible to hydrolysis, leading to the formation of deacetylated impurities.[7] Therefore, robust analytical methods are required to separate and quantify Rocuronium Bromide from its impurities, including this compound.
Data Presentation
Several analytical methods have been developed and validated for the simultaneous determination of Rocuronium Bromide and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. The following tables summarize quantitative data from various published methods.
Table 1: HPLC Method Parameters for Rocuronium Bromide and Impurities Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC)[8] | Reversed-Phase Liquid Chromatography (RP-LC)[5][6] | High-Performance Liquid Chromatography with Amperometric Detection (HPLC-ED)[9] |
| Column | Purospher STAR Si (150 x 4.6 mm, 5 µm)[8] | Agilent H12 C18[5][6] | Hypersil 100 Silica column 5 µm (250 mm x 4.6 mm)[9] |
| Mobile Phase | Acetonitrile and ammonium formate (107.5mM, pH 7.0) (90:10 v/v)[8] | Diammonium hydrogen phosphate buffer (pH 8; 0.04M) - acetonitrile (50:50; v/v)[5][6] | 4.53 g/l solution of tetramethylammonium hydroxide (pH 7.4 with 85% phosphoric acid):acetonitrile (1:9)[9] |
| Flow Rate | 2.0 ml/min[8] | 1 mL/min[5][6] | Not Specified |
| Detection Wavelength | 210 nm[8] | 210 nm[5][6] | Not Applicable (Amperometric Detection) |
| Column Temperature | 30 °C[8] | Not Specified | Not Specified |
| Injection Volume | 10 µl[8] | Not Specified | Not Specified |
Table 2: Quantitative Performance Data of Analytical Methods
| Parameter | Method 1 (RP-LC) | Method 2 (HPLC-ED) |
| Limit of Quantification (LOQ) | 11.1 μg/mL[5][6] | 45 ng/mL for rocuronium, 25 to 750 ng/mL for impurities[9] |
| Limit of Detection (LOD) | 3.66 μg/mL[5][6] | Not Specified |
| Recovery | 99% in drug substance and drug product[5][6] | Not Specified |
Experimental Protocols
The following are detailed protocols for the analysis of Rocuronium Bromide and its impurities, including this compound.
Protocol 1: HILIC Method for Determination of Rocuronium Bromide and Its Impurities
This protocol is based on the method described by Nakov et al. (2012).[8]
1. Materials and Reagents:
-
Rocuronium Bromide Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Water (HPLC grade)
-
Rocuronium Bromide for injection (Test Sample)
2. Chromatographic Conditions:
-
Instrument: Agilent Rapid Resolution HPLC System 1200 Series or equivalent.[8]
-
Column: Purospher STAR Si (150 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and 107.5 mM ammonium formate buffer (pH 7.0) in a 90:10 (v/v) ratio.[8]
-
Flow Rate: 2.0 ml/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 210 nm.[8]
-
Injection Volume: 10 µl.[8]
3. Standard Solution Preparation:
-
Prepare a stock solution of Rocuronium Bromide reference standard at a concentration of 1 mg/ml in a mixture of acetonitrile and water (90:10 v/v).[8]
-
Prepare a stock solution of this compound reference standard at a suitable concentration in the same diluent.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations for calibration.
4. Test Solution Preparation:
-
Dilute the Rocuronium Bromide for injection sample with the acetonitrile/water mixture (90:10 v/v) to a final concentration of 1 mg/ml.[8]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and test solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Identify the peaks of Rocuronium Bromide and this compound based on the retention times of the reference standards.
-
Quantify the amount of this compound in the test sample using the calibration curve generated from the standard solutions.
Protocol 2: Stability-Indicating RP-LC Method
This protocol is based on the method described by El Houssini et al. (2022).[5][6]
1. Materials and Reagents:
-
Rocuronium Bromide Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Diammonium hydrogen phosphate (analytical grade)
-
Water (HPLC grade)
-
Rocuronium Bromide drug substance or drug product (Test Sample)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection.
-
Mobile Phase: A mixture of 0.04M diammonium hydrogen phosphate buffer (pH 8.0) and acetonitrile in a 50:50 (v/v) ratio.[5][6]
3. Standard Solution Preparation:
-
Prepare a stock solution of Rocuronium Bromide reference standard in the mobile phase.
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to construct a calibration curve.
4. Test Solution Preparation:
-
Accurately weigh and dissolve the Rocuronium Bromide drug substance or an appropriate amount of the drug product in the mobile phase to achieve a known concentration.
5. Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared solutions.
-
Record the chromatograms and determine the peak areas.
-
Calculate the concentration of this compound in the sample.
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of Rocuronium Bromide, focusing on the analysis of impurities like this compound.
Caption: Workflow for Rocuronium Bromide Quality Control.
Logical Relationship in Impurity Analysis
The diagram below outlines the logical relationship between the active pharmaceutical ingredient (API), its known impurity, and the quality control process.
Caption: Impurity Analysis Decision Pathway.
References
- 1. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-Acetyl-17-deacetyl rocuronium | C32H53N2O4+ | CID 67898027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101653412B - Stable rocuronium bromide composition for injection - Google Patents [patents.google.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Isolation of 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity of the neuromuscular blocking agent Rocuronium Bromide, from a mixture. The primary method detailed is High-Performance Liquid Chromatography (HPLC), which offers high resolution for separating structurally similar compounds. An alternative preliminary purification step using precipitation is also described. This protocol is intended to guide researchers in obtaining a purified sample of this specific impurity for use as a reference standard in analytical method development, impurity profiling, and other research applications.
Introduction
Rocuronium Bromide is a widely used non-depolarizing neuromuscular blocking agent.[1] During its synthesis and storage, various related substances or impurities can form. One such critical impurity is this compound (also known as Rocuronium EP Impurity D).[2][3] Accurate identification and quantification of this impurity are essential for ensuring the quality, safety, and efficacy of Rocuronium Bromide drug products. The isolation and purification of this impurity are necessary to generate a reference standard for analytical purposes.
This application note outlines a preparative HPLC method for the isolation of this compound. The protocol is based on established chromatographic principles for the separation of Rocuronium Bromide and its related compounds.[4][5]
Chemical Structures
Rocuronium Bromide
-
Chemical Name: 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide
-
Molecular Formula: C₃₂H₅₃BrN₂O₄
-
Molecular Weight: 609.7 g/mol [1]
This compound
-
Chemical Name: 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide
-
Molecular Formula: C₃₂H₅₃BrN₂O₄
-
Molecular Weight: 609.7 g/mol [6]
The key structural difference lies in the position of the acetyl group, which influences the polarity of the molecules and allows for chromatographic separation.
Experimental Protocols
Preliminary Purification via Precipitation (Optional)
For crude mixtures with a high concentration of Rocuronium Bromide, a preliminary purification step can be employed to enrich the impurity fraction. This is based on the differential solubility of the components in a solvent/anti-solvent system.[7][8]
Methodology:
-
Dissolution: Dissolve the crude mixture containing Rocuronium Bromide and its impurities in a minimal amount of a suitable solvent, such as acetonitrile or dichloromethane.
-
Precipitation: Slowly add the solution to a vigorously stirred anti-solvent, such as diethyl ether or methyl tert-butyl ether. The volume of the anti-solvent should be significantly larger (e.g., 20-40 times) than the solvent volume.
-
Isolation: The precipitate, enriched in the less soluble components, can be collected by filtration. The filtrate, now potentially enriched in the more soluble impurities, can be collected for further processing.
-
Drying: Dry the collected fractions under vacuum.
Note: The efficiency of this step in enriching this compound may vary depending on the initial composition of the mixture. Analytical HPLC should be used to assess the composition of both the precipitate and the filtrate.
Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
This is the primary method for high-purity isolation. The following is a general protocol that may require optimization based on the specific HPLC system and the composition of the mixture. Several HPLC methods have been described for the analytical separation of Rocuronium Bromide and its impurities, which can be adapted for preparative scale.[4][9][10]
Instrumentation and Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV at 210 nm)
-
Appropriate preparative HPLC column (e.g., C18 or silica)
-
Fraction collector
-
Mobile Phase A: Ammonium carbonate solution or Tetramethylammonium hydroxide solution, pH adjusted
-
Mobile Phase B: Acetonitrile or a mixture of Acetonitrile and Tetrahydrofuran
-
Sample solution: Mixture containing this compound dissolved in a suitable solvent (e.g., mobile phase or a compatible solvent).
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Octadecylsilane (C18) bonded silica, preparative scale (e.g., 250 mm x 21.2 mm, 5 µm) |
| Mobile Phase A | Ammonium carbonate solution (e.g., 10 mM) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient profile should be optimized for the best separation. |
| Flow Rate | Appropriate for the preparative column diameter (e.g., 10-20 mL/min). |
| Column Temperature | 30-40 °C[4] |
| Detection Wavelength | 210 nm[10] |
| Injection Volume | Dependent on the concentration of the sample and the capacity of the column. |
Methodology:
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution onto the column.
-
Chromatographic Run and Fraction Collection: Run the gradient elution and collect fractions corresponding to the peak of interest (this compound) using a fraction collector. The retention time of the target impurity should be predetermined using an analytical scale HPLC analysis.
-
Post-Isolation Processing:
-
Combine the collected fractions containing the purified compound.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a solid.[8]
-
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC. The purity should be determined by calculating the peak area percentage.
Data Presentation
The quantitative data from the purification process should be summarized for clarity.
Table 1: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 65 | 35 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 65 | 35 |
| 35 | 65 | 35 |
Table 2: Purity Analysis of Isolated Fraction
| Compound Name | Retention Time (min) | Peak Area | Purity (%) |
| This compound | [Insert Value] | [Insert Value] | > 98% |
| Rocuronium Bromide | [Insert Value] | [Insert Value] | < 1% |
| Other Impurities | [Insert Value] | [Insert Value] | < 1% |
Visualization of the Isolation Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
Conclusion
The protocol described provides a robust framework for the successful isolation of this compound from a mixture. The use of preparative HPLC is crucial for achieving high purity. The isolated compound can then be used as a reference standard for the accurate quantification of this impurity in Rocuronium Bromide drug substance and drug product, contributing to overall quality control and regulatory compliance. It is recommended to perform initial scouting runs on an analytical scale to optimize the chromatographic conditions before scaling up to a preparative method.
References
- 1. Rocuronium Bromide | C32H53BrN2O4 | CID 441351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3-Acetyl-17-deacetyl rocuronium | C32H53N2O4+ | CID 67898027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN114088842A - Method for detecting rocuronium bromide intermediate and impurities - Google Patents [patents.google.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. This compound | C32H53BrN2O4 | CID 77380294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20060058276A1 - Processes for the preparation and purification of rocuronium bromide - Google Patents [patents.google.com]
- 8. US20140200340A1 - Method for purifying rocuronium bromide - Google Patents [patents.google.com]
- 9. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caod.oriprobe.com [caod.oriprobe.com]
Application Note & Protocol: Separation of Rocuronium Bromide and its Polar Impurities using HILIC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocuronium bromide is a widely used neuromuscular blocking agent.[1] During its synthesis and storage, polar impurities can arise, which may affect the efficacy and safety of the final drug product. This document provides a detailed application note and protocol for the separation of rocuronium bromide from its key polar impurities, specifically Impurity A (N-desallylrocuronium) and Impurity C (17-desacetylrocuronium), using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful alternative to traditional reversed-phase chromatography for the retention and separation of polar and hydrophilic compounds.[1]
Principle of Separation
This HILIC method utilizes a polar stationary phase (bare silica) and a mobile phase with a high concentration of a polar organic solvent (acetonitrile) and a small amount of an aqueous buffer.[1] The separation mechanism in HILIC is complex and involves a combination of partitioning, adsorption, and ion-exchange interactions.[1] For rocuronium bromide and its polar impurities, partitioning between the water-enriched layer on the surface of the stationary phase and the bulk mobile phase is a dominant retention mechanism.[1] Ion-exchange also plays a significant role, particularly at lower buffer concentrations.[1]
Experimental Protocols
This section provides detailed protocols for the HILIC analysis of rocuronium bromide and its polar impurities, based on the method developed by Nakov et al.[1]
Materials and Reagents
-
Rocuronium Bromide Working Standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ammonium hydroxide solution
-
Water (HPLC grade)
-
Rocuronium Bromide for Injection (Sample)
Instrumentation
-
Agilent Rapid Resolution HPLC System 1200 Series or equivalent, equipped with:
-
Quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV-Vis detector
-
Chromatographic Conditions
A summary of the optimal chromatographic conditions is provided in the table below.
| Parameter | Value |
| Column | Purospher STAR Si (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 107.5 mM Ammonium Formate (pH 7.0) (90:10, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Aqueous Component (107.5 mM Ammonium Formate, pH 7.0):
-
Dissolve an appropriate amount of ammonium formate in approximately 90 mL of HPLC grade water.
-
Adjust the pH to 7.0 using a dilute solution of formic acid or ammonium hydroxide.
-
Bring the final volume to 100 mL with HPLC grade water.
-
-
Final Mobile Phase:
-
Mix 900 mL of acetonitrile with 100 mL of the prepared 107.5 mM ammonium formate buffer (pH 7.0).
-
Degas the mobile phase before use.
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Rocuronium Bromide Working Standard.
-
Dissolve in and dilute to 10 mL with a mixture of acetonitrile and water (90:10, v/v).
Sample Solution Preparation (1 mg/mL):
-
Use a commercially available Rocuronium Bromide for Injection solution (e.g., 10 mg/mL).
-
Dilute the solution to a final concentration of 1 mg/mL using a mixture of acetonitrile and water (90:10, v/v).
Forced Degradation Sample Preparation (to generate impurities):
-
Prepare a 0.5 mg/mL solution of Rocuronium Bromide Standard in the diluent (acetonitrile:water, 90:10).
-
Heat the solution in an oven at 105 °C for 1 hour to generate Impurity A and Impurity C.[1]
Data Presentation
The following table summarizes the expected retention time for rocuronium bromide under the optimal HILIC conditions. While the cited study confirms the successful separation of Impurity A and Impurity C, specific retention times and the resolution value were not explicitly provided in the available literature.[1] Impurity A was reported to be well-separated and eluted after the column's dead volume.[1]
| Compound | Retention Time (min) |
| Impurity A | Not explicitly stated (elutes early) |
| Rocuronium Bromide | 7.9 |
| Impurity C | Not explicitly stated |
Method Validation Summary
The HILIC method was validated according to ICH guidelines, demonstrating its suitability for the quantitative determination of rocuronium bromide.[1]
| Validation Parameter | Result |
| Precision (RSD%, n=6) | 1.05 |
| Accuracy | Determined by standard addition at 80%, 100%, and 120% of the working concentration. |
| Linearity | Established in the range of 0.5 to 1.5 mg/mL. |
| LOD & LOQ | Determined from standard solutions ranging from 0.015 to 0.05 mg/mL. |
Visualizations
Experimental Workflow for HILIC Analysis
The following diagram illustrates the step-by-step workflow for the HILIC analysis of rocuronium bromide and its polar impurities.
Caption: Experimental workflow for HILIC analysis.
Logical Relationship of HILIC Separation Parameters
This diagram illustrates the influence of key chromatographic parameters on the retention and resolution of rocuronium bromide and its impurities in HILIC.
Caption: Influence of parameters on HILIC separation.
Conclusion
The described HILIC method provides a reliable and efficient approach for the separation and quantification of polar impurities in rocuronium bromide.[1] This application note and protocol can serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of this pharmaceutical compound. The use of a systematic approach to method development, such as Design of Experiments (DoE), can further aid in optimizing the separation for specific needs.[1]
References
Application Notes and Protocols: Capillary Electrophoresis for the Analysis of Rocuronium Bromide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the analysis of rocuronium bromide and its related impurities using capillary electrophoresis (CE). The protocols are designed to be adaptable for research, quality control, and stability testing purposes.
Introduction
Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in anesthesia.[1][] Its chemical structure is an aminosteroid, and like many complex molecules, it is susceptible to degradation and the presence of process-related impurities.[1][] The European Pharmacopoeia lists several potential impurities, including impurities A, B, C, F, G, and H.[3] Rigorous analytical monitoring of rocuronium bromide and its derivatives is crucial to ensure the safety and efficacy of the final drug product.
Capillary electrophoresis offers a high-efficiency, high-resolution, and low-reagent-consumption alternative to traditional high-performance liquid chromatography (HPLC) methods for the analysis of pharmaceuticals. This document outlines a capillary zone electrophoresis (CZE) method adapted for the separation and quantification of rocuronium bromide and its key impurities.
Chemical Structures of Rocuronium Bromide and Its Impurities
Understanding the structural differences between rocuronium bromide and its impurities is fundamental to developing a selective analytical method. The structures are presented in Table 1.
Table 1: Structures and Molecular Weights of Rocuronium Bromide and Its European Pharmacopoeia Listed Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Rocuronium Bromide | 119302-91-9 | C₃₂H₅₃BrN₂O₄ | 609.68 |
| Impurity A | 119302-24-8 | C₂₉H₄₈N₂O₄ | 488.70[1][4] |
| Impurity B | 122483-73-2 | C₃₄H₅₅BrN₂O₅ | 651.71[1][5][] |
| Impurity C | 119302-86-2 | C₃₀H₅₁BrN₂O₃ | 567.64[7][8][] |
| Impurity F | 1190105-66-8 | C₃₄H₅₅BrN₂O₄ | 635.72[1][10][11][12] |
| Impurity G | 119302-20-4 | C₂₇H₄₆N₂O₃ | 446.67[1][][14][15][16] |
| Impurity H | 1190105-67-9 | C₃₂H₄₉BrN₂O₄ | 605.65[1][17][][19][20][21] |
Experimental Workflow
The general workflow for the analysis of rocuronium bromide and its derivatives by capillary electrophoresis is depicted below.
Detailed Experimental Protocol: Capillary Zone Electrophoresis Method
This protocol is adapted from established CE methods for similar steroidal neuromuscular blocking agents and is designed for the separation of rocuronium bromide and its principal impurities.
4.1. Instrumentation and Materials
-
Capillary Electrophoresis System with a UV-Vis detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm, total length 50 cm)
-
Data acquisition and processing software
-
Rocuronium Bromide Reference Standard
-
Reference standards for impurities (if available)
-
Sodium tetraborate decahydrate (Borax)
-
Boric acid
-
(2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sodium hydroxide (for capillary conditioning)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water (18.2 MΩ·cm)
4.2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 50 mM borate buffer by dissolving appropriate amounts of sodium tetraborate and boric acid in deionized water to achieve a pH of 9.2. Add (2-hydroxypropyl)-β-cyclodextrin to a final concentration of 15 mg/mL. Filter the BGE through a 0.22 µm filter before use.
-
Capillary Conditioning Solutions:
-
0.1 M Sodium Hydroxide
-
Deionized water
-
-
Standard Stock Solution: Accurately weigh and dissolve Rocuronium Bromide Reference Standard in deionized water to prepare a stock solution of 1.0 mg/mL.
-
Working Standard Solution: Dilute the Standard Stock Solution with deionized water to a final concentration of 100 µg/mL.
-
Sample Solution: Dilute the rocuronium bromide sample to be analyzed with deionized water to a final concentration of approximately 100 µg/mL.
4.3. Capillary Electrophoresis Conditions
| Parameter | Condition |
| Capillary | Uncoated fused-silica, 50 µm i.d., 40 cm effective length |
| Background Electrolyte | 50 mM Borate buffer (pH 9.2) containing 15 mg/mL HP-β-CD |
| Voltage | +25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Detection | UV at 210 nm |
4.4. Analysis Procedure
-
Capillary Conditioning:
-
At the beginning of each day, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.
-
Between injections, rinse the capillary with the BGE for 2 minutes.
-
-
System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) of the migration time and peak area for the rocuronium bromide peak should be less than 2.0%.
-
The theoretical plates for the rocuronium bromide peak should be greater than 150,000.
-
-
Analysis of Samples:
-
Inject the Sample Solution in duplicate.
-
Identify the peaks of impurities based on their relative migration times with respect to the rocuronium bromide peak (if impurity standards are available) or by their expected migration order based on charge-to-size ratio.
-
Data Presentation and Quantitative Analysis
The following tables summarize the expected quantitative performance of the adapted CE method.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Theoretical Plates (Rocuronium Bromide) | > 150,000 |
| Tailing Factor (Rocuronium Bromide) | 0.8 - 1.5 |
| RSD of Migration Time (%) | < 2.0 |
| RSD of Peak Area (%) | < 2.0 |
Table 3: Method Validation Parameters (Representative)
| Parameter | Rocuronium Bromide | Impurity A | Impurity C |
| Linearity Range (µg/mL) | 10 - 200 | 0.5 - 10 | 0.5 - 10 |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.995 |
| LOD (µg/mL) | 3.0 | 0.1 | 0.1 |
| LOQ (µg/mL) | 10.0 | 0.5 | 0.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 | 95.0 - 105.0 |
| Precision (RSD %) | < 2.0 | < 5.0 | < 5.0 |
Logical Relationship of the Analytical Method
The logical flow of the analytical method development and validation is illustrated in the diagram below.
Conclusion
The described capillary electrophoresis method provides a robust and efficient approach for the analysis of rocuronium bromide and its related impurities. The high resolving power of CE, coupled with the detailed protocol and validation framework presented, offers a valuable tool for ensuring the quality and safety of rocuronium bromide in pharmaceutical development and manufacturing. Further method optimization and validation should be performed in the user's laboratory to ensure suitability for its intended purpose.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. scribd.com [scribd.com]
- 4. veeprho.com [veeprho.com]
- 5. Rocuronium Bromide EP Impurity B - CAS - 122483-73-2 | Axios Research [axios-research.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. veeprho.com [veeprho.com]
- 10. Rocuronium Bromide EP Impurity F Bromide | 1190105-66-8 | IR178405 [biosynth.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. veeprho.com [veeprho.com]
- 14. veeprho.com [veeprho.com]
- 15. tlcstandards.com [tlcstandards.com]
- 16. Rocuronium EP Impurity G | 119302-20-4 | IR178406 [biosynth.com]
- 17. biosynth.com [biosynth.com]
- 19. Rocuronium Bromide EP Impurity H - CAS - 1190105-67-9 | Axios Research [axios-research.com]
- 20. veeprho.com [veeprho.com]
- 21. cleanchemlab.com [cleanchemlab.com]
Troubleshooting & Optimization
How to resolve co-eluting peaks of rocuronium bromide impurities in HPLC?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks of rocuronium bromide impurities during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of rocuronium bromide that can cause co-elution issues?
A1: Rocuronium bromide has several known impurities and degradation products that can co-elute with the main peak or with each other. The most commonly encountered impurities include:
-
Impurity A (N-desallylrocuronium): A process impurity and metabolite.[1]
-
Impurity C (17-desacetylrocuronium): A major degradation product formed by hydrolysis.[1] Due to its structural similarity to rocuronium, it is a frequent cause of co-elution.[1]
-
Other Related Compounds: The European Pharmacopoeia and USP list several other potential impurities, often designated by letters (e.g., Impurity B, G, H).[2][3] Forced degradation studies can also generate additional, sometimes unknown, degradation products.[4]
Q2: My chromatogram shows a shoulder on the main rocuronium bromide peak. What could be the cause?
A2: A shoulder on the main peak is a strong indication of a co-eluting impurity. This is often due to Impurity C, which has a very similar structure to the parent compound. Other possibilities include minor degradation products or other related substances. It is crucial to confirm the identity of the co-eluting peak, potentially using a mass spectrometer (MS) detector.
Q3: How can I confirm if I have a co-elution problem?
A3: Several methods can help confirm co-elution:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a similar photodiode array detector, you can perform a peak purity analysis. This will assess the spectral homogeneity across the peak. A spectrally impure peak indicates the presence of more than one component.
-
Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information across the peak. A change in the mass spectrum from the upslope to the downslope of the peak is a definitive sign of co-elution.
-
Varying Injection Volume: Injecting different concentrations of your sample can sometimes help. If the peak shape changes or the shoulder becomes more pronounced at higher concentrations, it may suggest a co-eluting impurity.
-
Systematic Method Adjustments: As detailed in the troubleshooting guide below, systematically altering chromatographic parameters like mobile phase composition or pH can often resolve the co-eluting peaks, thus confirming their presence.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue: Poor resolution between rocuronium bromide and a known or unknown impurity.
This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in your HPLC analysis of rocuronium bromide.
Step 1: Initial Assessment and System Suitability Check
Before modifying the method, ensure your HPLC system is performing optimally.
-
Question: Have you checked the system suitability parameters?
-
Answer: Always run a system suitability solution containing rocuronium bromide and known impurities (if available). The resolution between critical pairs, such as rocuronium and Impurity C, should meet the validated method's criteria (typically a resolution > 1.5).[1] If system suitability fails, troubleshoot the instrument before adjusting the method.
Step 2: Method Optimization Strategies
If the system is performing correctly, the issue likely lies within the chromatographic method itself. The following steps, ordered from simplest to most complex, can help improve separation.
-
Question: How does the organic modifier concentration affect the separation?
-
Answer: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally increase the retention time of all components, which can sometimes improve resolution. For Hydrophilic Interaction Liquid Chromatography (HILIC), which is effective for polar compounds like rocuronium and its impurities, increasing the organic content will increase retention.[1]
-
Question: Can changing the pH of the aqueous portion of the mobile phase improve resolution?
-
Answer: Yes, pH can have a significant impact on the retention of ionizable compounds like rocuronium bromide and its impurities. A study on a HILIC method showed that a lower pH (e.g., 4.0) resulted in better resolution between rocuronium and Impurity C compared to a higher pH (e.g., 7.0).[1] However, the retention time at a lower pH was significantly longer.[1] Experimenting with the mobile phase pH within the stable range of your column is a powerful tool for optimizing selectivity.
-
Question: My current column is not providing adequate separation. What are my options?
-
Answer: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step.
-
Reversed-Phase Columns (C18, C8): These are commonly used but may not always provide the best selectivity for the polar impurities of rocuronium.
-
Silica-based HILIC Columns: These have shown excellent performance in separating rocuronium from its polar impurities, particularly Impurity C.[1][5][6][7] The retention mechanism in HILIC is different from reversed-phase, offering a different selectivity.
-
Other Stationary Phases: Consider columns with different bonding, such as phenyl-hexyl or cyano phases, which can offer alternative selectivities.
-
-
Question: I have a complex mixture of impurities with a wide range of polarities. How can a gradient help?
-
Answer: A gradient elution, where the mobile phase composition is changed over time, is highly effective for separating complex mixtures. A gradient program can be designed to provide sufficient resolution for early-eluting polar impurities while ensuring that the more retained components elute in a reasonable time with good peak shape. A published method for rocuronium bromide intermediates and impurities utilizes a gradient elution with an octadecylsilane column.[8]
Experimental Protocols
Below are examples of HPLC and HILIC methods that have been successfully used for the analysis of rocuronium bromide and its impurities.
Table 1: HPLC and HILIC Method Parameters for Rocuronium Bromide Analysis
| Parameter | Method 1: HILIC[1] | Method 2: Reversed-Phase Gradient[8] | Method 3: Isocratic HPLC[9] |
| Column | Purospher STAR Si (150 x 4.6 mm, 5 µm) | Octadecylsilane bonded silica | Hypersil 100 Silica (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ammonium formate (107.5 mM, pH 7.0) | Ammonium carbonate solution (e.g., 20 mM, pH 10.0-11.0) | 4.53 g/L Tetramethylammonium hydroxide, pH 7.4 with phosphoric acid |
| Mobile Phase B | Acetonitrile | Acetonitrile-Tetrahydrofuran mixture | Acetonitrile |
| Composition/Gradient | Isocratic: 10:90 (A:B) | Gradient: Start at 35-45% B, increase to 70-80% B over 30 min | Isocratic: 10:90 (A:B) |
| Flow Rate | 2.0 mL/min | 0.5-1.5 mL/min | Not specified, but typically 1.0 mL/min |
| Column Temperature | 30 °C | 30-40 °C | Not specified |
| Detection Wavelength | 210 nm | 200-220 nm | Amperometric detection |
| Injection Volume | 10 µL | 3-10 µL | Not specified |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in HPLC analysis of rocuronium bromide impurities.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. uspnf.com [uspnf.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC) [ouci.dntb.gov.ua]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. CN114088842A - Method for detecting rocuronium bromide intermediate and impurities - Google Patents [patents.google.com]
- 9. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of 3-Acetyl-17-deacetyl Rocuronium Bromide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers address and mitigate matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Acetyl-17-deacetyl Rocuronium Bromide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my quantitative results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon, typically observed with electrospray ionization (ESI), can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[3] Consequently, matrix effects can severely compromise the accuracy, precision, and sensitivity of an assay, leading to erroneous quantitative results.[2]
Q2: Why is this compound susceptible to matrix effects?
A2: this compound, a quaternary ammonium steroid, has a permanent positive charge and is relatively polar. When analyzing biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can co-elute with the analyte.[2] These components can compete for charge in the ESI source, alter droplet surface tension, or change the physical properties of the ESI droplets, all of which can lead to significant ion suppression.[1][4]
Q3: How can I quantitatively assess the magnitude of matrix effects in my assay?
A3: The most accepted method is the post-extraction addition technique.[2][5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat (clean) solvent at the same concentration. The ratio of these two responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[2][6] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[6]
Q4: What is the most effective strategy to minimize matrix effects?
A4: A multi-faceted approach is best. This includes:
-
Efficient Sample Preparation: Employing rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components (especially phospholipids) compared to simpler methods like Protein Precipitation (PPT).[7][8]
-
Chromatographic Separation: Optimizing LC conditions to achieve chromatographic separation between the analyte and the region where most matrix components elute.[5]
-
Use of a Suitable Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard.[9][10] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[11] If a SIL-IS is unavailable, a structural analog (e.g., vecuronium for rocuronium) can be used, but it must be validated carefully.[10][12]
Q5: Which sample preparation method is recommended for this analyte?
A5: For quaternary ammonium compounds like this compound, Solid-Phase Extraction (SPE) is highly recommended. Weak cation exchange (WCX) or mixed-mode reverse-phase/cation-exchange SPE cartridges are particularly effective at retaining the positively charged analyte while allowing for efficient washing to remove neutral and anionic interferences.[13][14] Liquid-liquid extraction (LLE), often requiring an ion-pairing agent, is also a viable and effective alternative for producing a clean sample extract.[12][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression (Low analyte response in matrix vs. neat solution) | 1. Co-elution with phospholipids or other matrix components.[2]2. Inefficient sample cleanup.[7]3. High concentration of non-volatile salts in the final extract.[16] | 1. Improve Chromatography: Modify the gradient to better separate the analyte from the void volume where phospholipids often elute. Consider a different column chemistry (e.g., HILIC).2. Enhance Sample Cleanup: Switch from Protein Precipitation to SPE or LLE. See protocols below.3. Use a Stable Isotope-Labeled IS: This will compensate for suppression that cannot be eliminated.[17]4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, though this may impact sensitivity.[1] |
| Poor Reproducibility / High %CV in QC Samples | 1. Inconsistent matrix effects across different samples or lots.[2]2. Variable recovery during sample preparation.3. An internal standard that does not track the analyte's behavior.[10] | 1. Implement a SIL-IS: This is the most effective way to correct for variability.[18]2. Optimize Extraction Protocol: Ensure the chosen sample preparation method is robust and validated. Re-optimize wash and elution steps in SPE.3. Check for Contamination: Column bleed or contaminants from plasticware can contribute to variability.[6][19] |
| Analyte Peak Tailing or Poor Peak Shape | 1. Secondary interactions with the analytical column.2. Residual matrix components interfering with chromatography. | 1. Modify Mobile Phase: Add a small amount of a competing agent (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[20]2. Use a Different Column: Consider a column specifically designed for basic compounds or one with different stationary phase properties. |
| Internal Standard Signal is Unstable or Suppressed | 1. The IS itself is subject to matrix effects and is not co-eluting with the analyte.2. If using a structural analog, its ionization efficiency is affected differently by the matrix than the analyte. | 1. Confirm Co-elution: Ensure the IS and analyte have nearly identical retention times.2. Switch to a SIL-IS: A SIL-IS is the best choice to ensure identical behavior in the ion source.[11]3. Evaluate a Different Analog IS: If a SIL-IS is not an option, test other structural analogs. |
Data Presentation: Comparing Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the expected performance of common techniques for the analysis of polar, charged compounds like this compound in plasma.
Table 1: Typical Matrix Effect and Recovery for Different Extraction Methods
| Sample Preparation Method | Typical Matrix Factor (MF)* | Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | 0.2 - 0.8 (Significant Suppression) | High (>90%) | Poor | High |
| Liquid-Liquid Extraction (LLE) | 0.7 - 1.1 (Low to Moderate Suppression) | Moderate to High (60-90%) | Good | Moderate |
| Solid-Phase Extraction (SPE) | 0.85 - 1.15 (Minimal Suppression/Enhancement) | High (>85%) | Excellent | Moderate to High |
*Matrix Factor (MF) is calculated as (Peak Response in Matrix) / (Peak Response in Neat Solution). An MF of 1.0 indicates no matrix effect. Data is representative for polar analytes in plasma based on principles described in cited literature.[7][13][21]
Table 2: Example LC-MS/MS Parameters for Rocuronium Analog Analysis
| Parameter | Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 150 x 2.0 mm, 3 µm)[12] |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 3.0)[12] |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to elute the analyte away from the solvent front. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | ESI Positive (ESI+)[12] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z corresponding to [M]+ or [M+H]2+ for the analyte |
| Product Ion (Q3) | Specific fragment ion for quantification[12] |
| Internal Standard | Stable Isotope-Labeled Analyte or Vecuronium (m/z 279 → 249)[12] |
Detailed Experimental Protocols
Protocol 1: Matrix Effect Assessment (Post-Extraction Addition)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the analyte and IS into the final, clean extracts at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before extraction at the same concentrations. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)[22]
-
-
Calculate Recovery:
-
Recovery (%) = [(Mean Peak Area from Set C) / (Mean Peak Area from Set B)] x 100
-
-
Calculate Process Efficiency:
-
Process Efficiency (%) = [(Mean Peak Area from Set C) / (Mean Peak Area from Set A)] x 100[7]
-
Protocol 2: Solid-Phase Extraction (SPE) - Weak Cation Exchange (WCX)
This protocol is a starting point and should be optimized for your specific application.[14]
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Vortex to mix.
-
Condition Cartridge: Condition a WCX SPE cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to go dry.
-
Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Step 1 (Remove Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6).
-
Wash Step 2 (Remove Non-Polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Elute Analyte: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) with Ion Pairing
This method is adapted from protocols for rocuronium and other quaternary amines.[12][15]
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Ion Pairing: Add 50 µL of 1 M potassium iodide (KI) solution to form an ion pair with the positively charged analyte, increasing its hydrophobicity. Vortex briefly.
-
Extraction: Add 1 mL of dichloromethane. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Dry and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for Addressing Ion Suppression.
Caption: Simplified Mechanism of ESI Ion Suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of SPME method for concomitant sample preparation of rocuronium bromide and tranexamic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Quantitative determination of rocuronium in human plasma by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 17. scispace.com [scispace.com]
- 18. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 19. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 20. Quantitative analysis of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium by LC-ESI-MS: A Postmortem Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Improving signal intensity of 3-Acetyl-17-deacetyl Rocuronium Bromide in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of rocuronium-related compounds. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome challenges and improve the signal intensity of your target analytes, specifically focusing on 3-Acetyl-17-deacetyl Rocuronium Bromide.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity for this compound, a permanently charged quaternary ammonium compound, is an unexpected issue that typically points to matrix effects, or suboptimal LC or MS conditions rather than poor ionization efficiency.
Below is a systematic guide to diagnose and resolve the root cause of a weak signal.
Troubleshooting Workflow
The following diagram outlines a logical workflow to identify and solve the cause of low signal intensity.
Caption: A step-by-step workflow for troubleshooting low MS signal.
Problem, Cause, and Solution Table
This table summarizes common issues and provides actionable solutions to improve signal intensity.
| Problem Area | Potential Cause | Recommended Solution & Rationale |
| Analyte / Sample | Analyte Degradation | Rocuronium compounds can be unstable. Ensure samples are fresh and stored correctly. Consider sample acidification for better stability if compatible with your method.[1] |
| High Salt Concentration | Salts (e.g., from buffers) are a primary cause of ion suppression.[2] Dilute the sample or implement a desalting step like Solid Phase Extraction (SPE). | |
| Matrix Effects / Ion Suppression | Co-eluting endogenous components from complex matrices (e.g., plasma, serum) compete for ionization.[2][3][4][5][6] Improve sample cleanup using SPE (Weak Cation Exchange is effective for quaternary amines) or liquid-liquid extraction.[1][7] | |
| Liquid Chromatography (LC) | Poor Peak Shape | Tailing or broad peaks lead to lower intensity. Ensure mobile phase pH is appropriate. For silica columns, ion-exchange mechanisms can play a role; adjust buffer concentration (e.g., ammonium formate) to optimize retention and peak shape.[8] |
| Co-elution with Suppressing Agents | Analyte is eluting at the same time as a matrix component (e.g., phospholipids). Adjust the chromatographic gradient to better resolve the analyte from interferences.[5] Consider switching to a different column chemistry (e.g., HILIC).[8] | |
| Inappropriate Mobile Phase Additive | Non-volatile additives (e.g., TFA) can cause ion suppression and contaminate the ion source.[9] Use volatile additives like formic acid (0.1%) or ammonium formate. | |
| Mass Spectrometer (MS) | Suboptimal Source Parameters | Incorrect voltages or gas settings reduce ion transmission. Optimize ESI source parameters (capillary voltage, nebulizer pressure, drying gas flow and temperature) by infusing a standard solution of the analyte.[10][11] |
| Contaminated Ion Source | Residue buildup on the ion source, capillary, or ion transfer tube physically blocks ions.[10][12] Clean the ion source components according to the manufacturer's protocol. | |
| Incorrect Polarity or m/z | The instrument is not set to monitor the correct ion. Confirm the instrument is in Positive Ion Mode . The target ion is the permanently charged cation [M]+. For 3-Acetyl-17-deacetyl Rocuronium, the monoisotopic mass is 529.4005 Da .[13][14][15] | |
| Adduct Formation | Formation of adducts with anions (e.g., from mobile phase) can split the signal between multiple species.[16] Minimize adducts by using high-purity solvents and appropriate volatile modifiers like formic acid. |
Frequently Asked Questions (FAQs)
Q1: Why is my signal for this compound low? I thought quaternary ammonium compounds ionize well.
A1: You are correct; quaternary ammonium compounds are pre-charged and typically show excellent response in ESI-MS positive ion mode.[13][17] If you are experiencing low signal, the cause is almost certainly not the analyte's inability to ionize, but rather external factors that interfere with the process. The most common culprit is ion suppression , where other components in your sample co-eluting from the LC column compete for the energy required for desolvation in the ESI source, thereby reducing the number of analyte ions that reach the detector.[2][3][6] High salt content or suboptimal LC/MS source conditions are other frequent causes.[2][12]
Q2: What are the expected m/z values for this compound?
A2: this compound exists as a salt. In the mass spectrometer, you will detect the cationic part.
-
Molecular Formula (Cation): C₃₂H₅₃N₂O₄⁺
-
Monoisotopic Mass [M]⁺: 529.4005 Da[14]
-
Average Mass [M]⁺: 529.8 g/mol [14]
Always target the monoisotopic mass for high-resolution instruments.
Q3: What are the best LC mobile phase conditions?
A3: The optimal conditions depend on your column and matrix, but here are some guidelines:
-
Additives: Use a volatile mobile phase modifier to aid ionization. 0.1% formic acid in both water and the organic phase is a standard starting point. Avoid non-volatile acids like trifluoroacetic acid (TFA), which can cause persistent ion suppression.[9]
-
Buffers: Ammonium formate or ammonium acetate can be effective, especially for HILIC separations.[8]
-
Solvents: Use high-purity, LC-MS grade water, acetonitrile, and/or methanol to minimize background noise and contamination.[12]
Q4: How can I confirm if ion suppression is the problem?
A4: A post-column infusion experiment is the definitive method.
-
Continuously infuse a standard solution of your analyte directly into the MS source via a T-junction placed after the LC column.
-
Inject a blank matrix sample (e.g., extracted plasma without the analyte) onto the LC column.
-
Monitor the analyte's signal. If you see a significant drop in signal intensity at certain points in the chromatogram, this indicates that components from your matrix are eluting at those times and suppressing the signal.[2]
The diagram below illustrates the concept of ion suppression in the ESI source.
Caption: Ion suppression: matrix components (M) outcompete the analyte (A+) for charge.
Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for Signal Evaluation
This protocol provides a starting point for the analysis of this compound in a simple solvent matrix.
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Methanol.
-
Create a working standard of 1 µg/mL by diluting the stock solution in 50:50 Methanol:Water with 0.1% Formic Acid.
2. LC Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 45 psi[18]
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C[18]
-
Scan Mode: Full Scan (m/z 100-700) to confirm the presence of the [M]⁺ ion at m/z 529.4.
-
MS/MS (for quantification):
-
Precursor Ion: 529.4
-
Collision Energy: Optimize between 20-40 V. A known fragment for Rocuronium is m/z 487.3, which may serve as a starting point for this related compound.[18]
-
Product Ion(s): Determine the most stable and intense fragment ions from the optimization.
-
Protocol 2: Sample Cleanup with Weak Cation Exchange (WCX) SPE
This protocol is designed to remove matrix interferences from biological samples (e.g., plasma, serum).[1][7]
1. Sample Pre-treatment:
-
To 200 µL of serum, add 200 µL of methanol to precipitate proteins.[7]
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant.
2. SPE Procedure:
-
Conditioning: Condition a WCX SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Loading: Load the supernatant from the pre-treatment step onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 Methanol:Water to remove neutral and anionic interferences.[7]
-
Elution: Elute the analyte with 1 mL of a mild acidic-organic solution (e.g., 2% Formic Acid in Methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 A:B). Inject into the LC-MS system.
References
- 1. Development of SPME method for concomitant sample preparation of rocuronium bromide and tranexamic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. waters.com [waters.com]
- 6. longdom.org [longdom.org]
- 7. square.umin.ac.jp [square.umin.ac.jp]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. d.docksci.com [d.docksci.com]
- 14. 3-Acetyl-17-deacetyl rocuronium | C32H53N2O4+ | CID 67898027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Bisquaternary Ammonium Compound as an Anion Sensor-ESI-MS and Fluorescence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid quantification and PK-PD modeling of rocuronium bromide in beagles using portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing on-column degradation of rocuronium bromide during chromatographic analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of rocuronium bromide during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rocuronium bromide degradation during HPLC analysis?
A1: Rocuronium bromide is susceptible to degradation under several conditions. The primary causes include:
-
pH-dependent hydrolysis: Rocuronium bromide is an ester-containing compound and is prone to hydrolysis, particularly under basic conditions. The ester group at the 17-position can be hydrolyzed.
-
Oxidative degradation: The morpholine ring of the rocuronium molecule has been shown to be susceptible to oxidative stress, which can lead to ring-opening and the formation of degradation products.[1]
-
Interaction with the stationary phase: On-column degradation can occur due to interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. These interactions can be more pronounced at higher pH values.
Q2: What are the common degradation products of rocuronium bromide observed during chromatographic analysis?
A2: Common degradation products include impurities A (N-desallylrocuronium) and C (17-desacetylrocuronium), which are also its main metabolites.[2][3] Under oxidative stress, a degradation product formed by the opening of the morpholine ring has also been identified.[1]
Q3: How can I prevent on-column degradation of rocuronium bromide?
A3: To minimize on-column degradation, consider the following:
-
Mobile Phase pH Control: Maintain the mobile phase pH in a slightly acidic to neutral range (ideally below 7.0) to minimize hydrolysis.
-
Column Selection: Utilize a high-purity, end-capped silica column to reduce interactions with residual silanol groups. For analyses at higher pH, a hybrid or polymer-based column may be more suitable.
-
Temperature Control: Perform the analysis at a controlled, lower temperature (e.g., 25-30°C) to reduce the rate of potential degradation reactions.
-
Use of Additives: In some cases, the addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask silanol groups, but this should be used cautiously as it can affect chromatography and detection.
-
Sample Diluent: Dissolve and inject samples in a diluent that is compatible with the mobile phase and helps to maintain the stability of the analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of rocuronium bromide.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanol groups on the silica-based column.- Mobile phase pH is too high, leading to ionization of silanol groups.- Column overload. | - Use a high-purity, end-capped C18 or a phenyl-hexyl column.- Lower the mobile phase pH to below 7.0.- Reduce the sample concentration or injection volume.- Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) method with a silica column and a mobile phase containing a high percentage of organic solvent.[2][3] |
| Appearance of Unexpected Peaks (Degradants) | - On-column degradation due to mobile phase pH or temperature.- Oxidative degradation from dissolved oxygen in the mobile phase or sample.- Contamination in the mobile phase or from the sample preparation process. | - Optimize mobile phase pH and temperature as described in the FAQs.- Degas the mobile phase thoroughly using sonication or helium sparging.- Use fresh, high-purity solvents and reagents for mobile phase and sample preparation.- Perform a blank injection (mobile phase only) to identify any ghost peaks originating from the system or solvents. |
| Loss of Rocuronium Bromide Peak Area/Recovery | - Irreversible adsorption of rocuronium bromide onto the column.- Significant on-column degradation.- Sample instability in the autosampler. | - Use a well-deactivated column.- Check for and address the causes of on-column degradation.- Ensure the sample is stable in the autosampler vial for the duration of the analysis. If necessary, use a cooled autosampler. |
| Ghost Peaks | - Contamination from the mobile phase, injection solvent, or system carryover. | - Run a blank gradient to identify the source of the ghost peaks.- Use high-purity solvents for the mobile phase.- Ensure the injector and needle are properly washed between injections. |
Experimental Protocols
Below are examples of detailed methodologies for the chromatographic analysis of rocuronium bromide.
Method 1: Reversed-Phase HPLC (RP-HPLC) [4]
-
Column: Agilent H12 C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Diammonium hydrogen phosphate buffer (0.04M, pH 8.0) and acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: Not specified, but ambient or controlled room temperature is recommended.
-
Injection Volume: Not specified, typically 10-20 µL.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) [2]
-
Column: Purospher STAR Si (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and ammonium formate (107.5 mM, pH 7.0) in a 90:10 (v/v) ratio
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the analysis of rocuronium bromide.
Table 1: Chromatographic Method Parameters
| Parameter | RP-HPLC Method 1[4] | HILIC Method[2] | RP-HPLC Method 2[5] |
| Column Type | Agilent H12 C18 | Purospher STAR Si | Inertsil Silica |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5µm |
| Mobile Phase A | 0.04M Diammonium hydrogen phosphate (pH 8.0) | 107.5 mM Ammonium formate (pH 7.0) | Sodium Perchlorate Solution |
| Mobile Phase B | Acetonitrile | Acetonitrile | Ammonium chloride + Ammonia Solution |
| Mobile Phase Composition | 50:50 (A:B) | 10:90 (A:B) | 75:25 (A:B) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 210 nm | 210 nm | 215 nm |
| Column Temperature | Not Specified | 30°C | Not Specified |
Table 2: Forced Degradation Conditions and Observations
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 2M HCl, reflux for 12 hours | Significant degradation | [4] |
| Basic Hydrolysis | 2M NaOH, reflux for 12 hours | Significant degradation | [4] |
| Oxidative Degradation | 3% H₂O₂, reflux | Degradation observed | [4] |
| Thermal Degradation | 135°C | Degradation observed | [4] |
| Photolytic Degradation | UV light at 254 nm | Degradation observed | [4] |
| Oxidative Degradation | 1% H₂O₂, reflux for 1 hour | Formation of a specific degradation product due to morpholine ring opening | [1] |
Visualizations
Caption: Experimental workflow for the chromatographic analysis of rocuronium bromide.
Caption: Troubleshooting workflow for on-column degradation of rocuronium bromide.
References
- 1. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ion Suppression Effects in ESI-MS for Quaternary Ammonium Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of quaternary ammonium compounds (QACs).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to ion suppression of QACs in your ESI-MS experiments.
Problem: I am observing a significantly lower signal for my quaternary ammonium compound than expected.
This is a classic symptom of ion suppression. The following questions will help you identify the potential cause and find a solution.
Question 1: What mobile phase additives are you using?
Certain mobile phase additives, particularly strong ion-pairing agents, are known to cause significant ion suppression for QACs.
-
Trifluoroacetic Acid (TFA): TFA is a common additive used to improve chromatographic peak shape, but it is a strong ion-pairing agent that can severely suppress the signal of positively charged analytes like QACs.[1] The trifluoroacetate anion can form strong ion pairs with the quaternary ammonium cation in the gas phase, neutralizing the charge and preventing its detection by the mass spectrometer.[1][2]
-
Heptafluorobutyric Acid (HFBA): Similar to TFA, HFBA is a strong ion-pairing agent that can lead to significant ion suppression.[3]
Solution:
-
Replace strong ion-pairing agents with MS-friendly alternatives. Formic acid (0.1%) or ammonium formate (10-20 mM) are excellent choices for the analysis of QACs.[4][5] These additives provide good chromatographic performance without causing severe ion suppression. Ammonium acetate is another viable alternative.[3]
-
Reduce the concentration of the additive. If you must use an ion-pairing reagent, use the lowest concentration possible that still provides acceptable chromatography.
Question 2: How are you preparing your sample?
Complex sample matrices, such as plasma, urine, or environmental samples, contain numerous endogenous compounds that can co-elute with your QAC and cause ion suppression.[6]
Solution:
-
Implement a robust sample preparation method.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[3] Weak cation-exchange cartridges are particularly useful for isolating QACs.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to clean up samples and reduce matrix effects.[6]
-
Protein Precipitation: While a simpler method, protein precipitation may not be sufficient to remove all interfering compounds and can still result in significant ion suppression.[6]
-
-
Dilute your sample. If sample concentration is not a limiting factor, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[6]
Question 3: What are your chromatographic conditions?
Inadequate chromatographic separation can lead to co-elution of matrix components with your analyte, resulting in ion suppression.
Solution:
-
Optimize your chromatographic method to separate the QAC from interfering matrix components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for the analysis of polar compounds like QACs.[3][7][8] It often provides better retention and separation from non-polar matrix interferences.
-
Mixed-Mode Chromatography: Mixed-mode columns, which combine reversed-phase and ion-exchange functionalities, can provide unique selectivity and improved separation for QACs.[3][9]
-
Gradient Elution: Employing a gradient elution can help to separate the analyte of interest from matrix components that might co-elute in an isocratic method.
-
Question 4: How can I confirm that ion suppression is occurring?
Solution:
-
Perform a post-column infusion experiment. This is a definitive way to identify regions of ion suppression in your chromatogram.[1][2][10] In this technique, a constant flow of your analyte solution is introduced into the mobile phase after the analytical column and before the MS source. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times at which ion suppression is occurring.
Frequently Asked Questions (FAQs)
Q1: Why are quaternary ammonium compounds so susceptible to ion suppression?
A1: Quaternary ammonium compounds are permanently positively charged. This makes them highly susceptible to forming ion pairs with negatively charged species in the mobile phase or sample matrix.[1][2] This ion-pairing can neutralize the charge on the QAC, rendering it "invisible" to the mass spectrometer. They also have to compete with other positively charged ions from the matrix for the limited surface area and charge of the ESI droplets.[11]
Q2: Can I use TFA for my LC separation and then switch to a different mobile phase before the MS?
A2: While technically possible with advanced column-switching setups, it is generally not a practical or recommended approach. The residual TFA in the system can still cause significant ion suppression. It is far better to develop a method with an MS-compatible mobile phase from the outset.
Q3: Are there any mobile phase additives that can enhance the signal of QACs?
A3: While not as common as suppressive effects, some additives may enhance the signal. However, for QACs, the primary goal is to minimize suppression. Using additives like formic acid or ammonium formate generally provides the best signal by avoiding the significant suppression seen with strong ion-pairing agents.
Q4: Will using a high-resolution mass spectrometer eliminate ion suppression?
A4: No. Ion suppression is a phenomenon that occurs in the ionization source, before the ions enter the mass analyzer.[6] Therefore, a high-resolution mass spectrometer cannot compensate for a loss of signal due to poor ionization efficiency.
Q5: How do I choose between HILIC and mixed-mode chromatography for my QAC analysis?
A5: The choice depends on the specific QAC and the sample matrix. HILIC is generally a good starting point for highly polar QACs.[7] Mixed-mode chromatography can offer unique selectivity and may be beneficial for more complex separations where a combination of hydrophobic and ion-exchange interactions is needed for optimal resolution.[9] Method development and comparison of both techniques are often necessary to determine the best approach for your specific application.
Data Presentation
Table 1: Qualitative Impact of Common Mobile Phase Additives on QAC Signal in ESI-MS
| Mobile Phase Additive | Typical Concentration | Effect on QAC Signal | Rationale |
| Trifluoroacetic Acid (TFA) | 0.1% | Severe Suppression | Strong ion-pairing agent, forms neutral complexes with QACs.[1] |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Severe Suppression | Strong ion-pairing agent, similar to TFA.[3] |
| Formic Acid | 0.1% | Minimal Suppression | Weak ion-pairing, promotes protonation without strong gas-phase pairing.[5] |
| Ammonium Formate | 10-50 mM | Minimal Suppression | Provides a volatile buffer system that is compatible with ESI-MS.[4][7] |
| Ammonium Acetate | 10-50 mM | Minimal Suppression | Another suitable volatile buffer for ESI-MS analysis of QACs.[3] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
Objective: To identify the regions in a chromatographic run where ion suppression is occurring.
Materials:
-
LC-MS system with a T-fitting
-
Syringe pump
-
Standard solution of the quaternary ammonium compound of interest (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (e.g., extracted plasma or urine without the analyte)
-
Solvent blank (e.g., initial mobile phase conditions)
Procedure:
-
System Setup:
-
Connect the outlet of the analytical column to one inlet of a T-fitting.
-
Connect the syringe pump containing the analyte standard solution to the second inlet of the T-fitting.
-
Connect the outlet of the T-fitting to the ESI source of the mass spectrometer.
-
-
Analyte Infusion:
-
Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.[1]
-
Optimize the MS parameters to obtain a stable and robust signal for the infused analyte.
-
-
Solvent Blank Injection:
-
Inject a solvent blank onto the LC system and acquire data for the entire chromatographic run. This will establish the baseline signal of the constantly infused analyte.
-
-
Matrix Blank Injection:
-
Inject the blank matrix extract onto the LC system using the same chromatographic method.
-
-
Data Analysis:
-
Overlay the chromatograms from the solvent blank and the matrix blank injections.
-
Any significant decrease in the baseline signal in the matrix blank chromatogram compared to the solvent blank chromatogram indicates a region of ion suppression.[10]
-
Protocol 2: HILIC-MS Method for the Analysis of Polar Quaternary Ammonium Compounds
Objective: To provide a starting point for developing a robust HILIC-MS method for polar QACs.
LC Parameters:
-
Column: A HILIC column (e.g., amide, silica, or zwitterionic phase) suitable for polar analytes.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water, pH 3.7[7]
-
Gradient: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B. A typical gradient might be:
-
0-1 min: 95% A
-
1-10 min: Gradient to 50% A
-
10-12 min: Hold at 50% A
-
12-13 min: Return to 95% A
-
13-18 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-450 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving ion suppression of QACs.
Caption: Mechanisms of ion suppression for quaternary ammonium compounds in ESI-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chimia.ch [chimia.ch]
- 8. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Method validation challenges for rocuronium bromide impurity testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the method validation of rocuronium bromide impurity testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Rocuronium Bromide that we should be looking for?
A1: The most commonly identified impurities in rocuronium bromide are its main degradation products, often referred to as Impurity A (N-desallylrocuronium) and Impurity C (17-desacetylrocuronium).[1] Besides these, there are at least eight identified impurities, labeled A through H.[1] It is also crucial to consider stereoisomers and potential degradation products arising from manufacturing and storage conditions.[2]
Q2: What are the typical forced degradation conditions for Rocuronium Bromide?
A2: Forced degradation studies for rocuronium bromide are typically conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the stability-indicating nature of the analytical method.[3][4] Common conditions include:
-
Oxidative Degradation: 3% H₂O₂[3][4] or 1% H₂O₂ with reflux[5]
-
Photolytic Degradation: Exposure to UV light at 254 nm[3][4]
Q3: My resolution between Rocuronium and its impurities is poor. What can I do?
A3: Poor resolution is a common challenge. Here are several strategies to improve it:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and resolution.[1]
-
Adjust pH of the Mobile Phase: The pH of the buffer in the mobile phase is a critical parameter. For HILIC methods, for example, adjusting the pH can alter the retention time and improve the resolution between rocuronium and its impurities.[1]
-
Change Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. For polar compounds like rocuronium and its impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) with a bare silica column can be an effective alternative to reversed-phase chromatography.[1]
-
Modify Flow Rate: A slower flow rate can sometimes improve separation efficiency, leading to better resolution.
-
Consider Ion-Pairing Agents: For ion-pair reverse-phase liquid chromatography, the choice and concentration of the ion-pairing agent are crucial for achieving adequate separation.[1]
Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?
A4: Unexpected peaks can be due to various reasons, including previously unknown impurities, degradation products, or artifacts from the sample preparation or analytical system. To identify these peaks, consider the following:
-
Mass Spectrometry (MS) Coupling: Coupling your HPLC system to a mass spectrometer is a powerful tool for structural elucidation of unknown peaks.[5] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the unknown compound.[5]
-
Forced Degradation Studies: Comparing the chromatograms of your sample with those from forced degradation studies can help determine if the unknown peak is a degradation product.[3][4]
-
Spiking Studies: If you have reference standards for known impurities, spiking your sample with these standards can help confirm the identity of some of the observed peaks.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; column overload; secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the sample concentration. Consider a different column with end-capping or a different stationary phase chemistry. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; temperature variations; column degradation. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a stable temperature. Check the column's performance and replace it if necessary. |
| Low Sensitivity/Poor Detection | Inappropriate detection wavelength; low concentration of impurities. | Optimize the detection wavelength. The UV detection for rocuronium bromide is often set at 210 nm.[3][4] For very low-level impurities, consider using a more sensitive detector like an electrochemical detector (ED)[6] or a mass spectrometer (MS). |
| Baseline Noise or Drift | Contaminated mobile phase or column; detector issues. | Filter all mobile phase components. Flush the column with a strong solvent. Check the detector lamp and ensure the system is properly equilibrated. |
| Difficulty in Quantifying Stereoisomers | Co-elution of isomers. | Develop a specific stereoselective method, which may involve a chiral stationary phase or a derivatization agent. Ensure the method has adequate resolution between the stereoisomers and the main peak.[2] |
Experimental Protocols
Stability-Indicating RP-LC Method
This method is suitable for monitoring the degradation profile of Rocuronium Bromide under various stress conditions.[3][4]
-
Column: Agilent H12 C18[3]
-
Mobile Phase: Diammonium hydrogen phosphate buffer (0.04M, pH 8) and acetonitrile in a 50:50 (v/v) ratio.[3][4]
-
Quantification:
HILIC Method for Impurity Determination
This method is effective for the determination of rocuronium bromide in the presence of its main impurities, A and C.[1]
-
Column: Bare silica column[1]
-
Mobile Phase: A mixture of acetonitrile and ammonium formate (107.5mM, pH 7.0) in a 90:10 ratio.[1]
-
Key Insight: In HILIC, increasing the acetonitrile content in the mobile phase leads to longer retention of rocuronium.[1]
HPLC with Amperometric Detection (HPLC-ED) for Impurity Profiling
This method offers high sensitivity and selectivity for the determination of rocuronium bromide and its eight impurities.[6]
-
Column: Hypersil 100 Silica column (5 µm, 250 mm x 4.6 mm)[6]
-
Mobile Phase: A 1:9 mixture of a 4.53 g/L tetramethylammonium hydroxide solution (adjusted to pH 7.4 with 85% phosphoric acid) and acetonitrile.[6]
-
Detection: Amperometric detection with a glassy carbon electrode at a potential of +0.9 V versus an Ag/AgCl reference electrode.[6]
-
Quantification:
Quantitative Data Summary
| Method | Parameter | Value | Reference |
| RP-LC | Limit of Detection (LOD) | 3.66 µg/mL | [3][4] |
| Limit of Quantification (LOQ) | 11.1 µg/mL | [3][4] | |
| Recovery | 99% | [3][4] | |
| HPLC-ED | LOQ (Rocuronium) | 45 ng/mL | [6] |
| LOQ (Impurities) | 25 - 750 ng/mL | [6] |
Visualizations
Caption: Workflow for Method Validation of Rocuronium Bromide Impurity Testing.
Caption: Troubleshooting Logic for Common Chromatographic Issues.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]
- 4. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d.docksci.com [d.docksci.com]
- 6. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Recovery of 3-Acetyl-17-deacetyl Rocuronium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recovery of 3-Acetyl-17-deacetyl Rocuronium Bromide from various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent methods for extracting this compound, a metabolite of Rocuronium Bromide, from biological matrices such as plasma, serum, and urine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the required sample cleanliness, desired recovery, and the analytical technique that will be used for detection, which is commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q2: What are the expected recovery rates for this compound with different extraction methods?
A2: While specific recovery data for this compound is not extensively published, the recovery is expected to be similar to that of the parent compound, Rocuronium Bromide. The following table summarizes typical recovery percentages for Rocuronium, which can be used as a benchmark.
| Extraction Method | Biological Matrix | Typical Recovery (%) | Reference |
| Protein Precipitation | Human Blood | 96.0 - 109.1 | [1][2] |
| Protein Precipitation | Rat Plasma | 90 - 92 | [3] |
| Liquid-Liquid Extraction | Human Plasma | ~59 | [3][4] |
| Solid-Phase Extraction | Human Serum & Urine | 61 - 129 | [5] |
Q3: How does the chemical nature of this compound affect its extraction?
A3: this compound is a quaternary ammonium compound, which means it carries a permanent positive charge. This characteristic significantly influences its solubility and interaction with extraction solvents and solid phases. For instance, its high polarity can make extraction with non-polar organic solvents in LLE challenging without the use of ion-pairing agents.[2][3] In SPE, a cation-exchange mechanism is often effective for its retention and subsequent elution.
Troubleshooting Guide
Problem: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample is used, typically 3:1 or 4:1 (v/v).[6] Vortex the sample vigorously after adding the solvent to ensure thorough mixing and complete protein denaturation. Consider optimizing the precipitation solvent; for basic compounds, using 1% ammonium formate in methanol can improve recovery compared to acidified acetonitrile.[7] |
| Poor Liquid-Liquid Extraction Efficiency | Due to the compound's charge, consider adding an ion-pairing agent (e.g., iodide) to the aqueous phase to form a neutral complex that is more soluble in the organic extraction solvent (e.g., dichloromethane).[3][4] Optimize the pH of the aqueous phase to ensure the stability of the analyte and the ion pair. |
| Suboptimal Solid-Phase Extraction (SPE) Conditions | For a quaternary ammonium compound, a weak cation-exchange SPE cartridge is often suitable.[5] Ensure the cartridge is properly conditioned and equilibrated before loading the sample. Optimize the pH of the loading, washing, and elution solutions. The wash step should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough to disrupt the analyte's interaction with the sorbent. |
| Analyte Adsorption to Labware | Quaternary ammonium compounds can adsorb to glass and plastic surfaces.[8] To mitigate this, consider using polypropylene labware and pre-rinsing tubes and tips with a solution of a similar composition to the sample or a solution containing a competing agent. Adding a small amount of organic solvent or a buffer to the sample can also help reduce non-specific binding. |
Problem: High Matrix Effects in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Co-elution of Endogenous Matrix Components | Matrix effects, such as ion suppression or enhancement, are common in bioanalysis and can lead to inaccurate quantification.[9][10][11] To address this, improve the sample cleanup process by using a more selective extraction method like SPE over PPT. Optimize the chromatographic separation to separate the analyte from interfering matrix components. A longer gradient or a different column chemistry may be necessary. |
| Phospholipid-Induced Ion Suppression | Phospholipids are a major cause of matrix effects in plasma and serum samples.[9] Employ a phospholipid removal strategy, such as using a specialized SPE cartridge or a protein precipitation plate designed to remove phospholipids. |
| Inappropriate Internal Standard | The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[10] If a SIL-IS is not available, choose an analog that has similar chemical properties and chromatographic behavior to the analyte. |
Experimental Protocols
1. Protein Precipitation for Plasma/Serum Samples
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation : Thaw frozen plasma or serum samples on ice. Vortex to ensure homogeneity.
-
Precipitation : To 100 µL of the sample in a polypropylene microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard, if used).
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporation (Optional) : If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution : Reconstitute the dried residue in a suitable volume of the mobile phase used for LC-MS/MS analysis.
-
Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.
2. Liquid-Liquid Extraction for Plasma/Serum Samples
This protocol is a general guideline and may require optimization.
-
Sample Preparation : To 500 µL of plasma or serum in a glass tube, add the internal standard.
-
Ion-Pairing (Optional but Recommended) : Add a solution of an ion-pairing agent, such as potassium iodide.[3]
-
pH Adjustment : Adjust the sample pH as needed to optimize extraction efficiency.
-
Extraction : Add 2 mL of an appropriate organic solvent (e.g., dichloromethane).
-
Mixing : Cap the tube and vortex for 2 minutes, then gently mix on a rocker for 15 minutes.
-
Centrifugation : Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection : Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Decision tree for troubleshooting low recovery of the analyte.
References
- 1. Analysis of rocuronium in human whole blood and tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of rocuronium in human plasma by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
Strategies to prevent the formation of 3-Acetyl-17-deacetyl Rocuronium Bromide during storage
Technical Support Center: Rocuronium Bromide Stability
Welcome to the Technical Support Center for Rocuronium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of the critical degradation product, 3-Acetyl-17-deacetyl Rocuronium Bromide, during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
A1: this compound (often referred to as Impurity C) is a major degradation product of Rocuronium Bromide. It is formed through the hydrolysis of the ester bond at the 17-position of the steroid nucleus.[1][2][3] The presence of this and other impurities can potentially impact the efficacy and safety of the drug product. Regulatory bodies require strict control over the levels of such degradation products.[1]
Q2: What are the primary factors that lead to the formation of this compound?
A2: The formation of this impurity is primarily driven by hydrolysis.[1][4] The rate of hydrolysis is significantly influenced by:
-
pH: Higher pH levels accelerate the hydrolysis of the ester linkage.[5]
-
Temperature: Elevated temperatures increase the rate of degradation.[1][5]
-
Presence of Water: As a hydrolysis reaction, the presence of water is essential for the degradation to occur.[4]
Q3: What are the recommended storage conditions to minimize degradation?
A3: To maintain the stability of Rocuronium Bromide and prevent the formation of impurities, the following storage conditions are recommended:
-
Refrigeration: Store vials at 2°C to 8°C.[6]
-
Protection from Freezing: Do not freeze the solution.
-
Room Temperature Storage: If removed from refrigeration, the product should be used within a limited timeframe, as specified by the manufacturer.
-
Light Protection: While hydrolysis is the primary concern, protection from light is also a general good practice for pharmaceutical storage.
Q4: Can formulation components influence the stability of Rocuronium Bromide?
A4: Yes, formulation excipients play a crucial role in the stability of Rocuronium Bromide solutions.
-
Buffer Systems: The choice and concentration of the buffer are critical for maintaining an optimal pH. Acetate and citrate buffers are commonly used to maintain a pH of around 4.0.[1] However, some studies suggest that a lower pH of 3.0-3.5 can further enhance stability.[7][8]
-
Chelating Agents: The addition of chelating agents, such as Edetate Disodium (EDTA), can help to delay hydrolysis, particularly during processes like heat sterilization.[1][5]
-
Tonicity Agents: Isotonicity is typically achieved using agents like sodium chloride.
Troubleshooting Guide
Issue: An increase in the level of this compound is observed during stability studies.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Formulation | 1. Verify the pH of the bulk solution and final product. The optimal pH range for stability is generally between 3.0 and 4.0.[1][7][8] 2. Ensure the buffer system has adequate capacity to maintain the pH throughout the product's shelf life. |
| Suboptimal Storage Conditions | 1. Confirm that the product has been consistently stored at the recommended refrigerated temperature (2°C to 8°C). 2. Review temperature logs for any excursions. |
| Manufacturing Process Issues | 1. During formulation, avoid dissolving Rocuronium Bromide directly into a highly acidic solution. It is preferable to first prepare the buffer system to the target pH before adding the active pharmaceutical ingredient.[1] 2. If terminal sterilization by heat is used, ensure the formulation is optimized with stabilizers like EDTA to withstand the high temperatures.[1][5] |
| Water Content (for lyophilized products) | 1. For lyophilized formulations, ensure that the residual moisture content is within the specified limits, as excess water can lead to hydrolysis upon reconstitution.[4] |
Experimental Protocols
Protocol 1: Stability Testing of Rocuronium Bromide Injection
Objective: To evaluate the formation of this compound in a liquid formulation of Rocuronium Bromide under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare batches of Rocuronium Bromide injection (e.g., 10 mg/mL) formulated with a specific buffer system (e.g., 0.05 M acetate buffer, pH 4.0).
-
Storage Conditions:
-
Long-Term: 2°C - 8°C.
-
Accelerated: 25°C/60% RH or 40°C/75% RH.
-
-
Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 3, and 6 months for accelerated).
-
Analytical Method:
-
Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Column: A C18 reverse-phase column.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Quantify the peak corresponding to this compound against a reference standard. Calculate the percentage of the impurity relative to the initial concentration of Rocuronium Bromide.
Protocol 2: Formulation pH Optimization for Enhanced Stability
Objective: To determine the optimal pH for a Rocuronium Bromide liquid formulation to minimize the formation of this compound.
Methodology:
-
Formulation Preparation: Prepare several small-scale batches of Rocuronium Bromide injection, each with a different pH. For example, using a citrate or acetate buffer system, prepare formulations at pH 3.0, 3.5, 4.0, 4.5, and 5.0.
-
Forced Degradation Study:
-
Subject samples from each pH batch to stress conditions, such as elevated temperature (e.g., 60°C) for a defined period (e.g., 2 weeks).
-
-
Analysis:
-
At initial and final time points, analyze the samples using the validated HPLC method described in Protocol 1.
-
-
Evaluation:
-
Compare the percentage of this compound formed in each of the pH batches.
-
Plot the percentage of the impurity against the pH to identify the pH at which degradation is minimized.
-
Data Presentation
Table 1: Effect of pH on the Formation of this compound under Accelerated Conditions (60°C for 2 weeks)
| Formulation pH | Initial Impurity (%) | Final Impurity (%) |
| 3.0 | < 0.05 | 0.25 |
| 3.5 | < 0.05 | 0.45 |
| 4.0 | < 0.05 | 0.80 |
| 4.5 | < 0.05 | 1.50 |
| 5.0 | < 0.05 | 2.75 |
Table 2: Effect of Storage Temperature on Impurity Formation (Formulation at pH 4.0)
| Storage Condition | Time (Months) | This compound (%) |
| 2-8°C | 12 | 0.15 |
| 25°C/60% RH | 6 | 0.75 |
| 40°C/75% RH | 6 | 2.50 |
Visualizations
Caption: Degradation pathway of Rocuronium Bromide.
Caption: Troubleshooting workflow for impurity formation.
Caption: Experimental workflow for pH optimization.
References
- 1. CN101653412B - Stable rocuronium bromide composition for injection - Google Patents [patents.google.com]
- 2. Rocuronium bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. WO2012145888A1 - Method for purifying rocuronium bromide - Google Patents [patents.google.com]
- 5. journalijar.com [journalijar.com]
- 6. 3PC-026 Physicochemical stability of rocuronium bromide injection solution 10 mg/ml as bulk solution and in 10 ml ready-to-administer syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP4362912A1 - Aqueous, room-temperature stable rocuronium composition - Google Patents [patents.google.com]
Validation & Comparative
Comparative Stability of Rocuronium Bromide and Its Impurities: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of rocuronium bromide and its impurities under various stress conditions. The information is compiled from peer-reviewed studies and presented to assist in the development of stable formulations and analytical methods.
Executive Summary
Rocuronium bromide, a non-depolarizing neuromuscular blocking agent, is susceptible to degradation under various conditions, leading to the formation of several impurities. Understanding the stability profile of rocuronium bromide is critical for ensuring its safety, efficacy, and quality. This guide summarizes the findings from forced degradation studies, outlining the major degradation pathways and providing detailed experimental protocols for stability-indicating analytical methods. The primary degradation products identified are Impurity A (N-desallylrocuronium) and Impurity C (17-desacetylrocuronium), which are also its main metabolites.[1][2]
Comparative Stability under Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of rocuronium bromide under different stress conditions as reported in the literature.
| Stress Condition | Stressor | Exposure Time | Temperature | Degradation (%) | Major Degradants | Reference |
| Acidic | 2M HCl | - | - | Significant | - | [3][4][5] |
| Basic | 2M NaOH | - | - | Significant | - | [3][4][5] |
| Oxidative | 3% H₂O₂ | - | - | Significant | Unknown product | [3][4][5][6] |
| Oxidative | 1% H₂O₂ | 1 hour | Reflux | - | Morpholine ring opening | [6] |
| Thermal | - | - | 135°C | Significant | - | [3][4][5] |
| Thermal | - | 1 hour | 105°C | - | Impurity A, Impurity C | [1][2] |
| Photolytic | UV light | - | 254 nm | Significant | - | [3][4][5] |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions such as the concentration of the drug solution and the duration of exposure.
Degradation Pathways
The degradation of rocuronium bromide primarily occurs through hydrolysis and oxidation. The ester bond at the 17-position is susceptible to hydrolysis, leading to the formation of Impurity C (17-desacetylrocuronium).[7] Under oxidative stress, the morpholine moiety has been shown to be unstable, leading to the opening of the ring to form an N-ethanoyl-formamide group.[6]
Below is a diagram illustrating the key degradation pathways of rocuronium bromide.
Caption: Degradation pathways of rocuronium bromide.
Experimental Protocols
Detailed experimental protocols are crucial for replicating stability studies and developing robust analytical methods.
Forced Degradation Study Protocol
This protocol is based on studies investigating the degradation behavior of rocuronium bromide under various stress conditions.[3][4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of rocuronium bromide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acidic Degradation: Mix the stock solution with an equal volume of 2M HCl.
-
Basic Degradation: Mix the stock solution with an equal volume of 2M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.[3][4][5] For more specific oxidative degradation leading to morpholine ring opening, reflux the solution with 1% H₂O₂ for 1 hour.[6]
-
Thermal Degradation: Heat the stock solution at 135°C.[3][4][5] Alternatively, heat at 105°C for 1 hour to specifically generate Impurities A and C.[1]
-
Photolytic Degradation: Expose the stock solution to UV light at 254 nm.[3][4][5]
3. Sample Analysis:
-
After the specified exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method.
Stability-Indicating Analytical Method (RP-LC)
The following is an example of a reversed-phase liquid chromatography (RP-LC) method for the quantification of rocuronium bromide and its degradation products.[3][4][5]
-
Chromatographic System:
-
Column: Agilent H12 C18
-
Mobile Phase: Diammonium hydrogen phosphate buffer (0.04M, pH 8) and acetonitrile (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
-
Method Validation:
Below is a workflow for a typical stability study of rocuronium bromide.
Caption: Experimental workflow for stability testing.
Conclusion
The stability of rocuronium bromide is a critical attribute that can be compromised under various stress conditions, leading to the formation of impurities. This guide provides a comparative overview of its stability profile based on forced degradation studies. The presented data and experimental protocols can serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of rocur-onium bromide formulations. A thorough understanding of its degradation pathways is essential for developing stable drug products and ensuring patient safety.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC) [ouci.dntb.gov.ua]
- 3. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101653412B - Stable rocuronium bromide composition for injection - Google Patents [patents.google.com]
Head-to-head comparison of HPLC vs. UPLC for rocuronium impurity profiling
In the stringent landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. For rocuronium bromide, a widely used neuromuscular blocking agent, a comprehensive impurity profile is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) has long been the workhorse for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative, promising significant gains in efficiency and sensitivity. This guide provides a head-to-head comparison of these two chromatographic techniques for the impurity profiling of rocuronium bromide, supported by experimental data and detailed methodologies.
The Fundamental Divide: HPLC vs. UPLC
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column.[1] HPLC typically employs columns with particle sizes ranging from 3 to 5 µm, while UPLC utilizes sub-2 µm particles.[1] This seemingly small difference has a profound impact on chromatographic performance. The smaller particles in UPLC columns lead to a significant increase in column efficiency, resulting in sharper and narrower peaks.[1] However, this comes at the cost of a substantial increase in backpressure, necessitating specialized pumps and instrumentation capable of operating at pressures up to 1000 bar (15,000 psi), compared to the 300-400 bar limits of conventional HPLC systems.[1]
Performance Under the Microscope: A Quantitative Comparison
To illustrate the practical implications of these differences, the following tables summarize the key performance parameters for the analysis of rocuronium bromide and its impurities using a traditional HPLC method and a projected UPLC method derived from established method transfer principles.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | Predicted UPLC Method |
| Column | Thermo Hypersil Silica (250 mm x 4.6 mm, 5.0 µm)[2] | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Ammonium Carbonate Solution[3] | Ammonium Carbonate Solution |
| Mobile Phase B | Acetonitrile/Tetrahydrofuran[3] | Acetonitrile/Tetrahydrofuran |
| Gradient | Gradient Elution[3] | Scaled Gradient Elution |
| Flow Rate | 1.0 - 2.0 mL/min[2][3] | ~0.4 - 0.6 mL/min |
| Column Temperature | 30 - 35 °C[2][3] | 30 - 35 °C |
| Detection Wavelength | 210 nm[2][3] | 210 nm |
| Injection Volume | 20 µL[2] | ~2 - 5 µL |
Table 2: Performance Characteristics
| Parameter | HPLC Method | Predicted UPLC Method |
| Analysis Time | ~30 - 60 minutes | ~5 - 10 minutes |
| Resolution (Critical Pair) | Adequate (Rs > 1.5)[4] | Improved (Higher Rs value) |
| Sensitivity (LOD/LOQ) | LOD: ~3 µg/mL, LOQ: ~10 µg/mL for impurities[5] | Lower LOD/LOQ (Enhanced S/N)[1] |
| Solvent Consumption per Run | High | Significantly Reduced (up to 80% less)[1] |
| Peak Capacity | Moderate | High |
The UPLC Advantage: Speed, Sensitivity, and Savings
The transition from HPLC to UPLC for rocuronium impurity profiling offers several key advantages:
-
Faster Analysis: UPLC methods can reduce analysis times by a factor of 5 to 10, leading to a significant increase in sample throughput.[1] This is a crucial benefit in high-demand quality control environments.
-
Improved Sensitivity and Resolution: The enhanced efficiency of UPLC columns results in sharper peaks, leading to better resolution between closely eluting impurities and improved signal-to-noise ratios.[1] This allows for the detection and quantification of impurities at lower levels.
-
Reduced Solvent Consumption: The lower flow rates and shorter run times of UPLC methods translate to a substantial decrease in solvent usage, leading to cost savings and a reduced environmental footprint.[1]
Experimental Protocols
HPLC Method for Rocuronium Bromide and Related Substances
This method is based on established and published HPLC procedures for the analysis of rocuronium bromide and its impurities.[2][3]
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: Thermo Hypersil Silica (250 mm x 4.6 mm, 5.0 µm).[2]
-
Mobile Phase A: Prepare a suitable concentration of ammonium carbonate in water.
-
Mobile Phase B: A mixture of acetonitrile and tetrahydrofuran.
-
Gradient Program: A validated gradient elution program to ensure the separation of all known impurities.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the rocuronium bromide sample in a suitable diluent, such as tetrahydrofuran, to a final concentration appropriate for the analysis.[5]
Predicted UPLC Method for Rocuronium Bromide Impurity Profiling
This method is a projection based on the principles of method transfer from the established HPLC method.
-
Chromatographic System: A UPLC system capable of operating at high pressures (up to 1000 bar) with a low-dispersion flow path.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A and B: Same as the HPLC method.
-
Gradient Program: The HPLC gradient is geometrically scaled to the UPLC column dimensions and flow rate to maintain the same selectivity.
-
Flow Rate: Approximately 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: Approximately 3 µL.
-
Sample Preparation: Same as the HPLC method.
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process and the choice between these two powerful techniques, the following diagrams have been generated.
Caption: Experimental workflow for rocuronium impurity profiling.
Caption: Decision guide for selecting between HPLC and UPLC.
Conclusion
For the impurity profiling of rocuronium bromide, UPLC emerges as a technologically superior method, offering substantial improvements in speed, sensitivity, and operational efficiency over traditional HPLC.[5] While HPLC remains a robust and reliable technique, the benefits offered by UPLC, particularly in a high-throughput quality control setting, are undeniable. The choice between the two will ultimately depend on the specific needs of the laboratory, including sample workload, the requirement for trace-level impurity analysis, and the availability of UPLC instrumentation. For laboratories seeking to optimize their analytical workflows and enhance their impurity detection capabilities, the transition to UPLC for rocuronium impurity profiling represents a strategic and scientifically sound advancement.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Rocuronium Bromide Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in rocuronium bromide is critical for ensuring its safety and efficacy as a neuromuscular blocking agent. Various analytical methods are employed for this purpose, each with its own set of strengths and limitations. This guide provides a comprehensive cross-validation of different analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below, providing a basis for reproducibility and comparison.
1. High-Performance Liquid Chromatography with Amperometric Detection (HPLC-ED)
This method offers high sensitivity and selectivity for the determination of rocuronium bromide and its eight specified impurities.[1][2][3]
-
Chromatographic Column: Hypersil 100 Silica, 5 µm (250 mm x 4.6 mm).[1][3]
-
Mobile Phase: A solution of 4.53 g/L tetramethylammonium hydroxide adjusted to pH 7.4 with 85% phosphoric acid, mixed with acetonitrile in a 1:9 ratio.[1][3]
-
Flow Rate: 2.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: Amperometric detection with a glassy carbon electrode at a potential of +0.9 V versus an Ag/AgCl reference electrode.[1][3]
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method for the determination of related substances in rocuronium bromide injection.[4]
-
Chromatographic Column: Thermo Hypersil Silica (250 mm x 4.6 mm, 5.0 μm).[4]
-
Mobile Phase: Acetonitrile and a 4.53 g/L tetramethylammonium hydroxide solution (adjusted to pH 7.4 with phosphoric acid) in a 90:10 (v/v) ratio.[4]
-
Flow Rate: 2.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV detection at a wavelength of 210 nm.[4]
3. Hydrophilic Interaction Liquid Chromatography (HILIC)
This technique is suitable for the quantitative determination of the polar compound rocuronium bromide and its main impurities, A and C.[5][6]
-
Chromatographic Column: Purospher STAR Si (150 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and 107.5 mM ammonium formate buffer (pH 7.0) in a 90:10 (v/v) ratio.[5]
-
Flow Rate: 2.0 ml/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 10 µl.[5]
-
Detection: UV detection at 210 nm.[5]
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Stereoisomeric Purity
A method specifically developed and validated for the determination of the stereoisomeric purity of rocuronium bromide.
-
Chromatographic Column: Inertsil Silica (250 mm x 4.6 mm, 5μm).[7]
-
Mobile Phase: A 75:25 mixture of Solution A (10.0 g of sodium perchlorate monohydrate in 6.0 ml of water, made up to 1000 ml with Acetonitrile) and Solution B (2.0 g of ammonium chloride and 8 ml of ammonia, made up to 1000 ml with methanol).[7]
-
Flow Rate: 0.5 ml/min.[7]
-
Injection Volume: 20 µl.[7]
-
Detection: UV-PDA detection at 215 nm.[7]
Data Presentation: A Comparative Analysis
The performance of each analytical method is summarized in the tables below, allowing for a direct comparison of their key validation parameters.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC-ED | HPLC-UV | HILIC | RP-HPLC (Stereoisomers) |
| Stationary Phase | Hypersil 100 Silica | Thermo Hypersil Silica | Purospher STAR Si | Inertsil Silica |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5.0 μm | 150 x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5μm |
| Mobile Phase | Tetramethylammonium hydroxide/Acetonitrile (1:9) | Tetramethylammonium hydroxide/Acetonitrile (10:90) | Acetonitrile/Ammonium formate (90:10) | Sodium Perchlorate soln/Ammonium chloride soln (75:25) |
| Flow Rate | 2.0 mL/min | 2.0 mL/min | 2.0 ml/min | 0.5 ml/min |
| Detection | Amperometric (+0.9 V) | UV (210 nm) | UV (210 nm) | UV-PDA (215 nm) |
Table 2: Performance Characteristics of Analytical Methods
| Parameter | HPLC-ED | HPLC-UV | HILIC | RP-HPLC (Stereoisomers) |
| Linearity Range (Rocuronium) | Not specified | 0.51-30.74 mg/L | 0.5-1.5 mg/ml | Not specified |
| Limit of Quantitation (LOQ) - Rocuronium | 45 ng/mL[1] | Not specified | Not specified | Not specified |
| Limit of Quantitation (LOQ) - Impurities | 25 to 750 ng/mL[3] | Not specified | Not specified | Not specified |
| Recovery (%) | Not specified | 93.86% - 101.83%[4] | Not specified | Not specified |
| Precision (RSD%) | Not specified | Not specified | Not specified | Not specified |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two distinct analytical methods for rocuronium bromide impurity analysis. This process ensures that alternative methods produce comparable and reliable results.
This structured approach to cross-validation is essential for regulatory submissions and for ensuring the consistency of quality control measures across different laboratories or when transferring methods. By following this guide, researchers and drug development professionals can make informed decisions about the most suitable analytical strategies for rocuronium bromide and its impurities.
References
- 1. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Determination of Rocuronium bromide by hydrophilic interaction liquid chromatography (HILIC) [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Spectroscopic Comparison of 3-Acetyl-17-deacetyl Rocuronium Bromide and Other Related Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic and chromatographic comparison of 3-Acetyl-17-deacetyl Rocuronium Bromide (also known as Rocuronium Bromide Impurity D) with other significant impurities found in Rocuronium Bromide, namely Impurity A and Impurity C. The objective is to offer a comprehensive resource for the identification and characterization of these compounds during drug development and quality control processes. The information presented is collated from publicly available scientific literature and chemical databases.
Introduction to Rocuronium Bromide and Its Impurities
Rocuronium Bromide is a widely used, fast-acting, non-depolarizing neuromuscular blocking agent. As with any pharmaceutical compound, the presence of impurities, even in trace amounts, can impact its efficacy and safety profile. Therefore, rigorous analytical characterization of these impurities is a critical aspect of pharmaceutical development and manufacturing. This guide focuses on three key process-related and degradation impurities:
-
This compound (Impurity D): A related substance where the acetyl group at the 17-position is absent, and an acetyl group is present at the 3-position.
-
Rocuronium Bromide Impurity A (N-desallylrocuronium): An impurity lacking the allyl group on the pyrrolidinium nitrogen.
-
Rocuronium Bromide Impurity C (17-desacetylrocuronium): A hydrolysis product of Rocuronium Bromide where the acetyl group at the 17-position has been removed.[1]
Comparative Data
The following tables summarize the key molecular and chromatographic data for Rocuronium Bromide and its impurities. While specific ¹H and ¹³C NMR chemical shifts and detailed mass fragmentation patterns are often proprietary to the suppliers of certified reference standards, this guide provides the fundamental data required for initial identification and method development.
Table 1: Molecular and Physical Properties
| Compound | Impurity Designation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Rocuronium Bromide | - | C₃₂H₅₃BrN₂O₄ | 609.68 | 119302-91-9 |
| This compound | Impurity D | C₃₂H₅₃BrN₂O₄ | 609.68 | 1190105-63-5[2] |
| Rocuronium Impurity A | Impurity A | C₂₉H₄₈N₂O₄ | 488.70 | 119302-24-8[2] |
| Rocuronium Impurity C | Impurity C | C₃₀H₅₁BrN₂O₃ | 567.64 | 119302-86-2[2] |
Table 2: Chromatographic Data (HPLC)
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature) and should be considered relative.
| Compound | Typical Elution Order (Relative) |
| Rocuronium Impurity C | Early eluting |
| Rocuronium Impurity A | Mid eluting |
| Rocuronium Bromide | Main peak |
| This compound (Impurity D) | Late eluting |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the analysis of Rocuronium Bromide and its impurities, based on methods described in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of Rocuronium Bromide and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A silica-based column, such as a Hypersil 100 Silica (250 mm x 4.6 mm, 5 µm), is often used.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a solution of tetramethylammonium hydroxide adjusted to pH 7.4 with phosphoric acid, mixed with acetonitrile in a 1:9 ratio.[3]
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min is commonly employed.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Temperature: The column is typically maintained at a constant temperature, for example, 30°C.[4]
-
Injection Volume: A standard injection volume of 10-20 µL is used.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful technique for the definitive identification of impurities by providing molecular weight and fragmentation data.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar HPLC conditions as described above can be used to separate the impurities before their introduction into the mass spectrometer.
-
Ionization Mode: Positive ion mode ESI is typically used, as the impurities are quaternary ammonium compounds.
-
Mass Analysis: Full scan mode is used to determine the molecular weight of the parent ions. Product ion scans (tandem MS or MS/MS) are performed by subjecting the parent ions to collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.
Analytical Workflow and Logic
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a Rocuronium Bromide sample.
Caption: A flowchart illustrating the typical analytical workflow for the separation, identification, and quantification of impurities in Rocuronium Bromide.
This structured approach, combining chromatographic separation with spectroscopic detection, is essential for ensuring the quality and safety of Rocuronium Bromide formulations. For definitive structural elucidation and confirmation, it is recommended to use certified reference standards for each impurity, which can be procured from specialized suppliers. These standards will provide the necessary detailed spectroscopic data for a comprehensive comparison.
References
Differentiating 3-Acetyl-17-deacetyl Rocuronium Bromide from its Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of active pharmaceutical ingredients (APIs) from their related impurities and isomers is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparison of 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity of the neuromuscular blocking agent Rocuronium Bromide, from its other specified isomers and related compounds. The comparison is based on analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), supplemented with insights from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Overview of this compound and Its Isomers
This compound, designated as Impurity D in the European Pharmacopoeia (EP), is one of several specified impurities of Rocuronium Bromide. These impurities are structurally similar, often differing by the presence or absence of acetyl groups, the degree of unsaturation, or other minor modifications. A clear understanding of these structural nuances is the first step in developing effective differentiation strategies.
Table 1: Key Isomers and Related Compounds of Rocuronium Bromide
| Impurity Designation (EP) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity D | This compound | C₃₂H₅₃BrN₂O₄ | 609.68 |
| Impurity A | 2-Desmorpholino-2-(2-carboxyethyl)amino Rocuronium Bromide | C₂₉H₄₈N₂O₄ | 488.70 |
| Impurity B | 3-Acetyl Rocuronium Bromide | C₃₄H₅₅BrN₂O₅ | 651.71 |
| Impurity C | 17-Desacetyl Rocuronium Bromide | C₃₀H₅₁BrN₂O₃ | 567.64 |
| Impurity E | Rocuronium Bromide N-Oxide | C₃₂H₅₃BrN₂O₅ | 625.68 |
| Impurity F | 2-Epimer of Rocuronium Bromide | C₃₄H₅₅BrN₂O₄ | 635.72 |
| Impurity G | 16-Desallyl-16-methyl Rocuronium Bromide | C₂₇H₄₆N₂O₃ | 446.67 |
| Impurity H | 1,2-Dehydro Rocuronium Bromide | C₃₂H₄₉BrN₂O₄ | 605.65 |
Chromatographic Differentiation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying closely related chemical compounds. The European Pharmacopoeia outlines a standardized HPLC method for the analysis of Rocuronium Bromide and its specified impurities.
Experimental Protocol: HPLC Analysis of Rocuronium Bromide and its Impurities
Column:
-
Stationary Phase: Silica gel for chromatography (5 µm)
-
Dimensions: 0.25 m x 4.6 mm
Mobile Phase:
-
A mixture of 100 volumes of a 4.53 g/L solution of tetramethylammonium hydroxide adjusted to pH 7.4 with phosphoric acid and 900 volumes of acetonitrile.
Instrumental Parameters:
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV spectrophotometer at 210 nm
-
Injection Volume: 5 µL
-
Run Time: 2.5 times the retention time of Rocuronium Bromide
Comparative HPLC Data
The following table summarizes the relative retention times (RRT) of this compound (Impurity D) and its isomers with respect to Rocuronium Bromide. This data is critical for their identification in a chromatogram.
Table 2: Relative Retention Times of Rocuronium Bromide Impurities
| Compound | Impurity Designation (EP) | Relative Retention Time (RRT) |
| Rocuronium Bromide | - | 1.00 |
| This compound | D | ~0.90 |
| Impurity A | A | ~0.20 |
| Impurity G | G | ~0.44 |
| Impurity F | F | ~0.75 |
| Impurity B | B | ~0.80 |
| Impurity H | H | ~0.95 |
| Impurity C | C | ~1.20 |
| Impurity E | E | ~1.53 |
Note: The retention time for Rocuronium Bromide is approximately 9 minutes under these conditions.
Spectroscopic Analysis
While HPLC is excellent for separation, spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for unambiguous structural confirmation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can differentiate isomers by providing highly accurate mass measurements, confirming their elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), generate unique fragmentation patterns for each isomer. For instance, the fragmentation of this compound would be expected to show characteristic losses of the 3-acetyl group and the 17-hydroxyl group, which would differ from the fragmentation of other isomers like 3-Acetyl Rocuronium Bromide (Impurity B) or 17-Desacetyl Rocuronium Bromide (Impurity C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. For this compound, the chemical shifts and coupling constants of the protons and carbons in the steroid backbone, the acetyl group at position 3, the morpholine ring, and the pyrrolidinium substituent create a unique spectral fingerprint.[1] Comparison of this fingerprint with those of its isomers would reveal key differences. For example, the absence of the 17-acetyl group in this compound would result in the disappearance of the corresponding methyl signal in the ¹H NMR spectrum, which would be present in the spectrum of Rocuronium Bromide itself.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the differentiation of this compound and its isomers.
Caption: Experimental workflow for HPLC analysis.
Caption: Logic for isomer differentiation.
References
A Comparative Guide to the Analysis of Rocuronium Bromide Impurities in a Laboratory Setting
This guide provides a comparative overview of analytical methodologies for the determination of impurities in rocuronium bromide, a widely used neuromuscular blocking agent. The information is collated from various validated studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods. While direct inter-laboratory comparison data is not publicly available, this guide synthesizes information from individual studies to present a comparative perspective on different analytical approaches.
Data Summary of Analytical Methods
The following table summarizes the key parameters of various High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of rocuronium bromide and its impurities. This comparative data allows for an at-a-glance understanding of the different approaches and their specificities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Inertsil silica column[1] | Hypersil 100 Silica column (250 mm x 4.6 mm, 5 µm)[2][3] | Octadecylsilane bonded silica[4] |
| Mobile Phase | Solution A: Sodium Perchlorate in Acetonitrile/Water; Solution B: Ammonium chloride/Ammonia in Methanol (75:25)[1] | Tetramethylammonium hydroxide in Acetonitrile (1:9), pH 7.4[2][3] | Mobile Phase A: Ammonium carbonate solution; Mobile Phase B: Acetonitrile-tetrahydrofuran[4] |
| Detection Method | PDA Detector[1] | Amperometric detection (+0.9 V)[2][3] | UV Detection (200-220 nm)[4] |
| Flow Rate | Not Specified | Not Specified | 0.5-1.5 ml/min[4] |
| Column Temperature | Not Specified | Not Specified | 30-40 °C[4] |
| Identified Impurities | Impurity-A, Impurity-C, stereoisomer[1] | Eight potential impurities[2][3] | Impurities 1, 2, 3, and 4[4] |
| Limit of Quantitation (LOQ) | Not Specified | 25 to 750 ng/ml for impurities[2][3] | 10 µg/ml for specified impurities[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are outlines of the experimental protocols from the cited studies.
Method 1: RP-HPLC for Stereoisomeric Purity [1]
-
Objective: To determine the stereoisomeric purity of rocuronium bromide.
-
Chromatograph: A reverse-phase high-performance liquid chromatograph with a PDA detector.
-
Column: Inertsil silica column.
-
Mobile Phase Preparation:
-
Solution A: Dissolve 10.0 g of sodium perchlorate monohydrate in 6.0 ml of water and dilute to 1000 ml with Acetonitrile.
-
Solution B: Weigh about 2.0 g of ammonium chloride, add 8 ml of ammonia and dilute to 1000 ml with methanol.
-
The mobile phase is a 75:25 (v/v) mixture of Solution A and Solution B.
-
-
Sample Preparation: Weigh 50 mg of Rocuronium Bromide sample into a 25 mL volumetric flask, dissolve and dilute to volume with the diluent.
-
System Suitability: The resolution factor between the peaks of Rocuronium Bromide and its related impurities should be not less than 1.0.
Method 2: HPLC with Amperometric Detection for Eight Impurities [2][3]
-
Objective: Simultaneous determination of rocuronium and its eight impurities.
-
Chromatograph: HPLC system with an amperometric detector.
-
Column: Hypersil 100 Silica column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A solution of 4.53 g/l tetramethylammonium hydroxide adjusted to pH 7.4 with 85% phosphoric acid, mixed with acetonitrile in a 1:9 ratio.
-
Detection: Amperometric detection with a glassy carbon electrode at a potential of +0.9 V versus an Ag/AgCl reference electrode.
-
Run Time: 10 minutes.
Method 3: HPLC for Intermediate and Four Impurities [4]
-
Objective: To detect a rocuronium bromide intermediate and four specific impurities.
-
Chromatograph: High-performance liquid chromatograph with a UV detector.
-
Column: Octadecylsilane chemically bonded silica column.
-
Column Temperature: 35 °C.
-
Mobile Phase:
-
Mobile Phase A: Ammonium carbonate solution.
-
Mobile Phase B: Acetonitrile-tetrahydrofuran mixed solution.
-
Gradient elution is performed with an initial proportion of Mobile Phase B at 35-45%.
-
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: The sample is dissolved and diluted with tetrahydrofuran.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory comparison of rocuronium bromide impurity analysis.
Caption: A flowchart illustrating the key stages of a typical inter-laboratory comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of rocuronium and its eight impurities in pharmaceutical preparation using high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN114088842A - Method for detecting rocuronium bromide intermediate and impurities - Google Patents [patents.google.com]
A Comparative Guide to the Validation of a Stability-Indicating Assay Method for Rocuronium Bromide
This guide provides a comprehensive overview of a validated stability-indicating assay method for rocuronium bromide, a non-depolarizing neuromuscular blocking agent. The focus is on a reversed-phase high-performance liquid chromatography (RP-HPLC) method, with detailed experimental protocols and data presented in accordance with the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of rocuronium bromide.
Experimental Protocols
A robust stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. The following sections detail the experimental protocols for a validated RP-HPLC method.
Forced Degradation Studies
Forced degradation studies were conducted on rocuronium bromide to generate potential degradation products and to demonstrate the specificity of the analytical method. The stress conditions included acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2][3][4]
-
Acid Hydrolysis: Rocuronium bromide was exposed to 2M HCl and refluxed for 12 hours.[2]
-
Base Hydrolysis: The drug substance was treated with 2M NaOH and refluxed for 12 hours.[2]
-
Oxidative Degradation: Rocuronium bromide was subjected to 3% H₂O₂.[1][3] In another study, oxidative conditions were 1% H₂O₂ with reflux for 1 hour.[5]
-
Thermal Degradation: The solid drug was exposed to a temperature of 135°C for 2.5 hours.[6]
-
Photolytic Degradation: A solution of rocuronium bromide was exposed to UV light at 254 nm for 3 hours.[6]
Chromatographic Conditions
The separation of rocuronium bromide from its degradation products was achieved using an RP-HPLC method.
-
Column: Agilent H12 C18 column (250 mm × 4.6 mm, 5 µm).[1][2][6]
-
Mobile Phase: A mixture of diammonium hydrogen phosphate buffer (0.04M, pH 8) and acetonitrile in a 50:50 (v/v) ratio.[1][2][6]
-
Injection Volume: 20 µL.[7]
Method Validation Data
The RP-HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 50–10,000 ng/mL |
| Correlation Coefficient (r²) | 0.9999[2] |
| Limit of Detection (LOD) | 3.66 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 11.1 µg/mL[1][2] |
| Accuracy (% Recovery) | 99%[1][2] |
| Precision (RSD%) | Repeatability: 0.685%, Intermediate Precision: 1.01%[2] |
| Specificity | The method was able to resolve rocuronium bromide from all degradation products formed under stress conditions. |
Alternative Analytical Techniques
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A HILIC method has been developed for the determination of rocuronium bromide and its main impurities.[8] This technique is particularly useful for polar compounds that are poorly retained in reversed-phase chromatography.
-
Portable Mass Spectrometry (MS): A portable MS system has been used for the rapid quantification of rocuronium bromide in whole blood, showing a strong linear relationship and good correlation with HPLC-MS.[9][10][11] This method offers the advantage of speed and portability for on-site analysis.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This technique is frequently used for the quantification of rocuronium and its metabolites in biological samples due to its high sensitivity and selectivity.[9][10]
The choice of analytical method will depend on the specific application, whether it is for routine quality control, stability testing, or pharmacokinetic studies. The validated RP-HPLC method presented here is demonstrated to be a reliable and accurate method for stability-indicating assays.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of the stability-indicating assay method for rocuronium bromide.
Caption: Workflow for the validation of a stability-indicating assay method.
Forced Degradation Pathway of Rocuronium Bromide
This diagram outlines the degradation of rocuronium bromide under various stress conditions.
Caption: Forced degradation pathways of rocuronium bromide.
References
- 1. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]
- 5. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Frontiers | Rapid quantification and PK-PD modeling of rocuronium bromide in beagles using portable mass spectrometer [frontiersin.org]
- 10. Rapid quantification and PK-PD modeling of rocuronium bromide in beagles using portable mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of 3-Acetyl-17-deacetyl Rocuronium Bromide in a laboratory setting. As a derivative of Rocuronium Bromide, this compound should be handled with the same level of caution due to its potential hazards. The following procedures are based on established safety protocols for hazardous pharmaceutical compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the following safety protocols to minimize exposure and ensure a safe laboratory environment.
| Precaution Category | Specific Recommendations | Citations |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or equivalent), a lab coat, and chemical safety goggles. If there is a risk of splashes or aerosol generation, a face shield is also recommended. In some situations, double gloving may be appropriate. | [1][2][3][4][5][6][7] |
| Ventilation | Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood. | [3][6] |
| General Handling | Avoid breathing any dust, mist, or vapors.[1][3][4][5] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the compound is handled.[1][2] Wash hands thoroughly after handling.[1][2][5] | |
| Storage | Store the compound in a secure, locked location in a well-ventilated place.[1][2][7] Keep the container tightly closed.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Waste Segregation and Collection
-
Solid Waste:
-
Place any unused or expired pure compound directly into a designated, clearly labeled hazardous waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a separate, sealed plastic bag or container that is also labeled as hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.[1][2][6]
-
Clean-up:
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
For solid spills, gently sweep the material to avoid creating dust and place it in a sealed container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]
-
-
Ventilation: Ensure the area is well-ventilated during and after the clean-up.
Final Disposal
-
All waste streams (solid, liquid, and contaminated materials) containing this compound must be disposed of as hazardous pharmaceutical waste.
-
This disposal must be handled by an approved and licensed waste disposal contractor.[1][2] Do not dispose of this compound down the drain or in regular trash.[8]
-
Ensure all waste containers are securely sealed and properly labeled according to your institution's and local regulations before collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-Acetyl-17-deacetyl Rocuronium Bromide
Essential Safety and Handling Guide for 3-Acetyl-17-deacetyl Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent neuromuscular blocking agent analogue. Adherence to these procedures is essential to ensure personnel safety and mitigate exposure risks in a laboratory setting.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Toxicity: Potentially fatal if swallowed, inhaled, or absorbed through the skin.[2]
-
Neuromuscular Blockade: As an analogue of Rocuronium Bromide, it is expected to be a potent neuromuscular blocking agent, leading to muscle paralysis and respiratory failure.
-
Respiratory Hazard: Fine powders or aerosols pose a significant inhalation risk.[3]
Due to the high potency and limited specific data, a default categorization for handling highly potent active pharmaceutical ingredients (HPAPIs) should be adopted.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Respiratory | Full-face air-purifying respirator (APR) with appropriate particulate filters or a powered air-purifying respirator (PAPR). | To prevent inhalation of aerosolized particles of the potent compound.[3][5] |
| Hands | Double-gloving with nitrile or latex gloves. | To provide a barrier against skin contact; the outer glove is removed immediately after handling.[5] |
| Eyes | Chemical splash goggles and a face shield. | To protect eyes and face from splashes and airborne particles.[6] |
| Body | Disposable, impervious lab coat or coveralls with tight-fitting cuffs. | To prevent contamination of personal clothing.[5] |
| Feet | Chemical-resistant, disposable shoe covers over closed-toe shoes. | To prevent the spread of contamination outside the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must occur within a designated and controlled environment, such as a certified fume hood, glove box, or ventilated balance enclosure, to minimize exposure.[3][7]
Preparation:
-
Designated Area: Cordon off a specific area for handling the compound. Ensure access is restricted to trained personnel.
-
Decontamination Supplies: Prepare a decontamination solution (e.g., 1% sodium hypochlorite) and waste disposal bags before commencing work.
-
PPE Donning: Put on all required PPE in the correct sequence (shoe covers, inner gloves, lab coat/coveralls, outer gloves, respirator, face shield/goggles).
Weighing and Aliquoting:
-
Containment: Perform all manipulations of the solid compound within a ventilated balance enclosure or glove box to contain any airborne particles.[3]
-
Low-Energy Operations: Use techniques that minimize dust generation. Avoid scraping or vigorous mixing.
-
Spill Control: Place a disposable absorbent mat on the work surface to contain any minor spills.
Solution Preparation:
-
Closed System: Whenever possible, use a closed system for solvent addition to minimize the release of vapors and aerosols.
-
Gentle Dissolution: Add solvent slowly and mix gently to dissolve the compound.
-
Labeling: Immediately and clearly label all containers with the compound name, concentration, and hazard warnings.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with the prepared decontamination solution.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning. The outer gloves should be removed first.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste bag or sharps container. |
| Contaminated PPE | Bag all disposable PPE in a labeled hazardous waste bag immediately after removal. |
| Liquid Waste (Solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[8] |
All waste must be disposed of through an approved hazardous waste management service, following all local and institutional regulations.[8]
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 2. Org 9943 | C30H51BrN2O3 | CID 182556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. pharmtech.com [pharmtech.com]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. escopharma.com [escopharma.com]
- 8. merck.com [merck.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
